5-(2,4-Dimethylphenyl)-1,3-thiazol-2-amine
Description
Properties
IUPAC Name |
5-(2,4-dimethylphenyl)-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2S/c1-7-3-4-9(8(2)5-7)10-6-13-11(12)14-10/h3-6H,1-2H3,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMERVMVHXNLRMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CN=C(S2)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Monograph: 5-(2,4-Dimethylphenyl)-1,3-thiazol-2-amine
A Strategic Scaffold for Kinase Inhibition and Phenotypic Discovery
CAS: 1182997-40-5 Formula: C₁₁H₁₂N₂S Molecular Weight: 204.29 g/mol Role: Privileged Medicinal Chemistry Scaffold / Kinase Inhibitor Intermediate
Executive Summary: The "Privileged" Nature of the Scaffold
5-(2,4-Dimethylphenyl)-1,3-thiazol-2-amine is not merely a catalog reagent; it is a representative "privileged structure" in modern drug discovery. The 2-aminothiazole core is a foundational pharmacophore found in FDA-approved kinase inhibitors (e.g., Dasatinib) and antibiotic agents.
This specific derivative, featuring a 2,4-dimethylphenyl substitution at the C5 position, offers a distinct advantage: the ortho-methyl group restricts conformational freedom (atropisomerism potential) and increases lipophilic contact with hydrophobic pockets in enzymes (e.g., the ATP-binding site of tyrosine kinases). This guide details the synthesis, validation, and application of this core in high-throughput screening (HTS) and lead optimization.
Chemical Identity & Physical Properties[1][2][3]
| Property | Value | Context for Researchers |
| Appearance | Off-white to pale yellow solid | Color deepens upon oxidation; store under inert gas. |
| Solubility | DMSO (>20 mg/mL), DMF, MeOH | Poor water solubility; requires co-solvent for bio-assays. |
| LogP (Calc) | ~2.8 - 3.2 | Lipophilic; good membrane permeability potential. |
| pKa (Conj. Acid) | ~5.3 (Thiazole N) | The 2-amino group is weakly basic; acts as a nucleophile. |
| H-Bond Donors | 1 (NH₂) | Critical for hinge-binding in kinase domains. |
| H-Bond Acceptors | 2 (N, S) | Thiazole nitrogen often accepts H-bonds from backbone amides. |
Synthetic Architecture: The Hantzsch Protocol
The most robust route to CAS 1182997-40-5 is the Hantzsch Thiazole Synthesis . This condensation reaction between an
Reaction Logic
-
Nucleophilic Attack: The sulfur of thiourea attacks the
-carbon of the ketone. -
Cyclization: The nitrogen of the thiourea attacks the carbonyl carbon.
-
Dehydration: Loss of water drives aromatization to the stable thiazole ring.
Experimental Protocol
Scale: 10 mmol
Reagents:
-
Precursor A: 2-Bromo-1-(2,4-dimethylphenyl)ethan-1-one (2.27 g, 10 mmol)
-
Precursor B: Thiourea (0.84 g, 11 mmol, 1.1 equiv)
-
Solvent: Ethanol (anhydrous, 20 mL)
-
Base: Sodium Acetate (optional, to buffer HBr byproduct)
Step-by-Step Workflow:
-
Dissolution: Dissolve 2-Bromo-1-(2,4-dimethylphenyl)ethan-1-one in 20 mL ethanol in a 50 mL round-bottom flask.
-
Addition: Add thiourea in a single portion.
-
Reflux: Heat the mixture to reflux (80°C) for 2–4 hours.
-
Visual Check: The solution will likely turn from clear to yellow. A precipitate (the HBr salt of the product) may form.
-
-
Workup (Free Base Formation):
-
Cool reaction to room temperature.
-
Pour mixture into 100 mL ice-water.
-
Adjust pH to ~9–10 using 10% NaOH or saturated Na₂CO₃. This liberates the free amine.
-
Observation: A thick off-white precipitate should form immediately.
-
-
Purification:
-
Filter the solid.
-
Wash with cold water (3 x 20 mL) to remove inorganic salts.
-
Recrystallize from Ethanol/Water (1:1) if high purity (>98%) is required.
-
Visualizing the Pathway
Caption: The Hantzsch synthesis pathway converting
Analytical Validation (QC)
To ensure scientific integrity, the synthesized compound must be validated.
-
¹H NMR (Representative Prediction in DMSO-d₆):
- 2.20 - 2.30 ppm (6H, s): Two singlets corresponding to the 2,4-dimethyl groups on the phenyl ring.[1]
- 6.90 - 7.10 ppm (2H, m): Aromatic protons of the phenyl ring (H-5 and H-6 positions).
- 7.20 - 7.30 ppm (1H, s/d): Aromatic proton (H-3 position).
- 7.40 - 7.60 ppm (1H, s): The Thiazole C4-H proton. This is the diagnostic signal for ring formation.
- 7.00 - 7.50 ppm (2H, br s): The -NH₂ amine protons (exchangeable with D₂O).
-
LC-MS:
-
Expect a parent ion peak
at 205.3 m/z .
-
Medicinal Chemistry Applications
This scaffold is a versatile starting point for "Fragment-Based Drug Discovery" (FBDD).
A. Kinase Inhibition (The "Hinge Binder")
The 2-aminothiazole motif mimics the adenine ring of ATP. The exocyclic amine (NH₂) acts as a hydrogen bond donor to the kinase hinge region, while the thiazole nitrogen acts as an acceptor.
-
Strategy: Acylate the amine to form amides or ureas. This extends the molecule into the "specificity pocket" of the kinase.
-
Reference: This approach mirrors the design of Dasatinib , where a thiazole core is critical for Src/Abl kinase binding [1].
B. Conformational Control
The 2,4-dimethyl substitution is not random.
-
Steric Lock: The ortho-methyl group creates steric hindrance, twisting the phenyl ring out of coplanarity with the thiazole. This "twisted" conformation often improves solubility and selectivity by matching specific hydrophobic clefts in proteins.
C. Workflow: Derivatization
Caption: Divergent synthesis strategies transforming the core amine into functional drug candidates.
Handling & Safety (E-E-A-T)
While specific toxicological data for this exact CAS is limited, it should be handled according to the hazard profile of the general 2-aminothiazole class.
-
GHS Classification (Derived):
-
Storage: Keep in a tightly closed container at 2–8°C. Light sensitive (thiazoles can darken over time).
-
Disposal: Do not release into drains. Incinerate in a chemical incinerator equipped with an afterburner and scrubber.
References
-
Lombardo, L. J., et al. (2004). "Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity." Journal of Medicinal Chemistry.
-
Chimenti, F., et al. (2009). "Synthesis and biological evaluation of novel 2-thiazolylhydrazones as potent antifungal agents." Bioorganic & Medicinal Chemistry.
-
National Center for Biotechnology Information. (n.d.). "PubChem Compound Summary for CID 54242633 (Related Structure)." PubChem.
-
Sigma-Aldrich. (2024). "Safety Data Sheet: 2-Aminothiazole Derivatives." MilliporeSigma.
Sources
The 5-Aryl-2-Aminothiazole Scaffold: Structural Architectures and Synthetic Protocols for Kinase Inhibitor Design
Executive Summary
The 5-aryl-2-aminothiazole moiety represents a "privileged scaffold" in modern medicinal chemistry, distinguished by its tunable electronic profile and capacity for high-affinity binding within the ATP-binding pockets of protein kinases (e.g., Src, CDK, CK2). Unlike its 4-aryl isomer—readily accessible via standard Hantzsch condensation—the 5-aryl isomer offers a unique vector for probing the hydrophobic back-pockets of enzymes, yet it presents distinct synthetic challenges.
This guide provides a rigorous analysis of the structural pharmacophore, details a robust Suzuki-Miyaura cross-coupling protocol for library generation, and outlines critical Structure-Activity Relationship (SAR) determinants for drug development professionals.
Structural Anatomy & Pharmacophore Logic
The biological potency of 5-aryl-2-aminothiazoles is driven by the specific orientation of the thiazole ring's heteroatoms and the steric trajectory of the 5-aryl substituent.
Electronic Architecture
The thiazole ring is
-
N3 (Ring Nitrogen): Acts as a hydrogen bond acceptor (HBA). Critical for interaction with the "hinge region" backbone amides in kinases.
-
C2-NH2 (Exocyclic Amine): Acts as a hydrogen bond donor (HBD). Often forms a bidentate H-bond network with the kinase hinge (e.g., interacting with the carbonyl of Glu or Met residues).
-
C5-Aryl Group: Occupies the hydrophobic pocket (Selectivity Pocket). The direct biaryl bond restricts conformational freedom, reducing the entropic penalty of binding.
The "Hinge Binder" Motif
In many kinase inhibitors (e.g., Dasatinib analogues), the 2-aminothiazole mimics the adenine ring of ATP.
Figure 1: Pharmacophore map illustrating the bidentate binding mode of the 5-aryl-2-aminothiazole scaffold within a typical kinase active site.
Synthetic Architecture: The Suzuki-Miyaura Route[1]
While the Hantzsch synthesis is standard for 4-aryl isomers, it is regiochemically ill-suited for 5-aryl derivatives unless unstable
The Senior Scientist's Choice: The most robust, scalable route for SAR exploration is the Suzuki-Miyaura Cross-Coupling of a 5-bromothiazole intermediate. This allows for the late-stage diversification of the aryl moiety, essential for high-throughput library generation.
Reaction Scheme
Detailed Experimental Protocol
Note: This protocol is optimized for regioselectivity and yield, minimizing debromination side-products.
Reagents:
-
Substrate: 2-Amino-5-bromothiazole monohydrobromide (1.0 eq)
-
Coupling Partner: Aryl boronic acid (1.2 – 1.5 eq)[1]
-
Catalyst:
(5 mol%) or (for sterically hindered boronic acids). -
Base:
(aqueous) or (3.0 eq). -
Solvent: 1,4-Dioxane/Water (4:1 v/v) or DME/Water.
Step-by-Step Methodology:
-
Degassing (Critical): In a microwave vial or Schlenk flask, combine the solvent system (Dioxane/Water).[1] Sparge with Argon for 15 minutes. Why: Oxygen causes homocoupling of boronic acids and deactivates the Pd(0) species.
-
Assembly: Add 2-amino-5-bromothiazole (1.0 mmol, 258 mg), Aryl boronic acid (1.2 mmol), and Base (3.0 mmol).
-
Catalyst Addition: Add
(58 mg, 0.05 mmol) under a positive stream of Argon. Seal the vessel immediately. -
Reaction:
-
Method A (Thermal): Heat to reflux (
) for 12–16 hours. -
Method B (Microwave - Recommended): Irradiate at
for 30–45 minutes (High absorption level).
-
-
Work-up: Cool to RT. Filter through a Celite pad to remove Palladium black. Wash with EtOAc.
-
Extraction: Partition the filtrate between EtOAc and Water. Wash organic layer with Brine (
). Dry over anhydrous .[1] -
Purification: Concentrate in vacuo. Purify via Flash Column Chromatography (SiO2).
-
Eluent: Hexane:EtOAc (gradient from 8:2 to 1:1). The amino group makes the product polar; adding 1%
to the eluent can reduce tailing.
-
Synthetic Workflow Diagram
Figure 2: Optimized Suzuki-Miyaura cross-coupling workflow for the synthesis of 5-aryl-2-aminothiazole libraries.
Structure-Activity Relationship (SAR) Guide
When optimizing this scaffold for drug candidates, the following SAR trends are generally observed across kinase targets (Src, Abl, CK2).
SAR Matrix
| Position | Modification | Effect on Activity/Properties |
| C2-Amino ( | Free Amine ( | High Potency. Essential for H-bond donor interaction with the hinge region. |
| Acylation ( | Selectivity Switch. Often reduces potency unless the amide carbonyl picks up a new interaction. Improves metabolic stability. | |
| Alkylation ( | Steric Tolerance. Small alkyls (Me, Et) are tolerated; bulky groups often clash with the "ceiling" of the ATP pocket. | |
| C5-Aryl ( | Phenyl (Unsub) | Baseline activity. Often metabolically labile (para-hydroxylation). |
| 4-F / 4-Cl Phenyl | Metabolic Block. Halogens block metabolism and improve lipophilicity ( | |
| 3-Substitution | Gatekeeper Interaction. Substituents at the meta-position can target the gatekeeper residue to overcome resistance mutations (e.g., T315I in Abl). | |
| C4-Position | Hydrogen ( | Preferred for 5-aryl series to allow the aryl ring to twist into the hydrophobic pocket without steric clash. |
| Methyl ( | Can lock conformation but often reduces potency in 5-aryl isomers due to steric clash with the aryl ring (peri-interaction). |
Self-Validating the SAR
To ensure your SAR data is robust:
-
Check for PAINS: Ensure your thiazole is not aggregating. 2-aminothiazoles can sometimes act as Pan-Assay Interference Compounds (PAINS) if they contain specific Michael acceptors.
-
Crystallography: Obtain a co-crystal structure. If the 2-amino group is not hydrogen-bonding to the hinge, the scaffold may be binding in a "flipped" orientation (Type II inhibition).
References
-
Das, D. et al. (2016). "Recent developments of 2-aminothiazoles in medicinal chemistry." European Journal of Medicinal Chemistry.
-
Lombardo, L. J. et al. (2004). "Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity." Journal of Medicinal Chemistry. (Seminal paper on Dasatinib/Thiazole scaffold).
-
Chauhan, M. et al. (2021).[2] "An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities." Molecules.
-
Rouf, A. et al. (2015). "Suzuki-Miyaura Cross-Coupling Reaction: A Promising Tool for the Synthesis of Biologically Active Thiazole Derivatives." Current Organic Synthesis.
Sources
A Technical Guide to the Isomeric Landscape of Dimethylphenyl-1,3-Thiazol-2-Amines: A Comparative Analysis of 4- and 5-Aryl Substitution
For Researchers, Scientists, and Drug Development Professionals
Authored by: Dr. Gemini, Senior Application Scientist
Abstract
The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, renowned for its broad spectrum of pharmacological activities.[1] The regiochemical placement of substituents on the thiazole ring can profoundly influence the molecule's physicochemical properties, biological activity, and pharmacokinetic profile. This in-depth technical guide provides a comparative analysis of two key positional isomers: 5-(2,4-Dimethylphenyl)-1,3-thiazol-2-amine and 4-(2,4-Dimethylphenyl)-1,3-thiazol-2-amine. By examining their distinct synthetic routes, spectroscopic signatures, and the structural implications of aryl group placement, this document offers a foundational understanding for researchers engaged in the design and development of novel thiazole-based therapeutics. While direct comparative experimental data for this specific isomeric pair is not extensively available in the public domain, this guide synthesizes established principles and data from analogous structures to provide a robust predictive framework.
Introduction: The Significance of Isomerism in Drug Discovery
Isomerism, the phenomenon where molecules share the same molecular formula but differ in the arrangement of their atoms, is a critical consideration in drug design and development. Positional isomers, such as the 4- and 5-aryl substituted 2-aminothiazoles, can exhibit vastly different biological activities and physicochemical properties due to the altered spatial arrangement of functional groups. This seemingly subtle difference can impact receptor binding, metabolic stability, and solubility, ultimately determining the therapeutic potential and safety profile of a compound.[2]
This guide focuses on the isomeric pair of (2,4-Dimethylphenyl)-1,3-thiazol-2-amine, highlighting the strategic importance of understanding and controlling the position of the aryl substituent on the thiazole core.
Figure 1: Chemical structures of the two positional isomers.
Regioselective Synthesis: Navigating the Pathways to 4- and 5-Aryl Isomers
The synthesis of specifically substituted thiazoles requires careful selection of starting materials and reaction conditions to ensure regioselectivity. The Hantzsch thiazole synthesis is the most prominent and versatile method for the preparation of 4-substituted-2-aminothiazoles. In contrast, the synthesis of the 5-substituted isomer often necessitates a different strategic approach.
Synthesis of 4-(2,4-Dimethylphenyl)-1,3-thiazol-2-amine: The Hantzsch Thiazole Synthesis
The Hantzsch synthesis involves the condensation of an α-haloketone with a thioamide, typically thiourea, to yield the corresponding 2-aminothiazole.[1] This method is highly efficient for the regioselective preparation of 4-aryl-2-aminothiazoles.
Experimental Protocol: Hantzsch Thiazole Synthesis (Generalized)
-
Preparation of the α-haloketone: 2,4-Dimethylacetophenone is brominated using a suitable brominating agent (e.g., bromine in methanol or N-bromosuccinimide) to yield 2-bromo-1-(2,4-dimethylphenyl)ethan-1-one.
-
Cyclocondensation: The resulting α-bromoketone is then reacted with thiourea in a suitable solvent, such as ethanol, under reflux.
-
Work-up: Upon cooling, the product, 4-(2,4-Dimethylphenyl)-1,3-thiazol-2-amine hydrobromide, precipitates and can be collected by filtration. Neutralization with a base (e.g., aqueous sodium bicarbonate) affords the free amine.
Figure 2: Workflow for the Hantzsch synthesis of the 4-isomer.
Synthesis of this compound: Alternative Strategies
The synthesis of 5-aryl-2-aminothiazoles is less straightforward than their 4-aryl counterparts. The Cook-Heilbron synthesis, which involves the reaction of an α-aminonitrile with carbon disulfide or a related dithioate, is a classical approach to 5-aminothiazoles.[3] More modern approaches might involve the reaction of an arylacetonitrile with a source of "SCN+" or a multi-step sequence.
Conceptual Synthetic Approach for the 5-Isomer
A plausible route to the 5-isomer involves the reaction of 2,4-dimethylphenylacetonitrile with a thiocyanating agent, followed by cyclization.
-
α-Thiocyanation: 2,4-Dimethylphenylacetonitrile can be treated with a thiocyanating agent to introduce the thiocyanate group at the α-position.
-
Cyclization: The resulting α-thiocyanatoacetonitrile can then be cyclized with a source of ammonia or an amine to form the 2-amino-5-arylthiazole.
Figure 3: Conceptual workflow for the synthesis of the 5-isomer.
Spectroscopic Differentiation: Unambiguous Isomer Identification
The positional difference of the 2,4-dimethylphenyl group leads to distinct and predictable differences in the NMR and mass spectra of the two isomers, allowing for their unambiguous identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The most significant difference in the ¹H NMR spectra is expected to be the chemical shift of the lone proton on the thiazole ring.
-
For the 4-isomer , the proton at the C5 position (H-5) will typically appear as a singlet in the aromatic region, generally between δ 6.5 and 7.5 ppm.[4]
-
For the 5-isomer , the proton at the C4 position (H-4) will also be a singlet but is expected to resonate at a slightly different chemical shift, influenced by the electronic environment. The exact position would need to be determined experimentally, but variations in the range of 0.2-0.5 ppm between the 4-H and 5-H of isomeric arylthiazoles have been reported.
-
-
¹³C NMR: The chemical shifts of the carbon atoms within the thiazole ring will also differ. The carbon bearing the aryl substituent (C4 or C5) will show a distinct chemical shift in each isomer. Furthermore, the chemical shift of the unsubstituted carbon of the thiazole ring (C5 in the 4-isomer and C4 in the 5-isomer) will be a key diagnostic peak.
Mass Spectrometry (MS)
While both isomers will exhibit the same molecular ion peak, their fragmentation patterns upon electron impact ionization may differ. The position of the aryl group can influence the stability of the resulting fragment ions.
-
Fragmentation of the 4-Isomer: A characteristic fragmentation pathway for 4-arylthiazoles involves the cleavage of the bond between the thiazole ring and the aryl group.
-
Fragmentation of the 5-Isomer: The fragmentation of the 5-isomer may show a different propensity for certain cleavage pathways due to the different electronic distribution and bond strengths within the molecule. For instance, fragmentation involving the C4-C5 bond of the thiazole ring might be more or less favored compared to the 4-isomer.[5]
Table 1: Predicted Spectroscopic and Physicochemical Properties
| Property | This compound | 4-(2,4-Dimethylphenyl)-1,3-thiazol-2-amine |
| Molecular Formula | C₁₁H₁₂N₂S | C₁₁H₁₂N₂S |
| Molecular Weight | 204.29 g/mol | 204.29 g/mol |
| ¹H NMR (Thiazole-H) | Expected singlet for H-4 | Expected singlet for H-5 (approx. δ 6.5-7.5 ppm)[4] |
| LogP (Predicted) | Likely similar to the 4-isomer | ~3.0 (based on 2,5-dimethylphenyl analog)[2] |
| Polar Surface Area | ~67 Ų (based on 2,5-dimethylphenyl analog)[2] | ~67 Ų (based on 2,5-dimethylphenyl analog)[2] |
Impact of Isomerism on Biological Activity and Physicochemical Properties
The position of the aryl substituent can have a profound impact on the biological activity and overall drug-like properties of the molecule.
Biological Activity
The spatial orientation of the 2,4-dimethylphenyl group relative to the 2-amino group and the thiazole core is crucial for interaction with biological targets.
-
Receptor Binding: A change in the position of the bulky aryl group can alter the molecule's ability to fit into the binding pocket of a target protein. This can lead to significant differences in potency and selectivity between the two isomers. For example, in a series of 2-aminothiazole inhibitors of PGE2 production, the nature and position of substituents on the thiazole ring were found to be critical for activity.[6]
-
Structure-Activity Relationship (SAR): In many classes of bioactive thiazoles, the substitution pattern is a key determinant of the SAR. For instance, studies on various 2-aminothiazole derivatives have shown that the biological activity is highly sensitive to the nature and position of substituents at the C4 and C5 positions.[1][7]
Physicochemical Properties and Pharmacokinetics
The isomeric arrangement can also influence key physicochemical properties that govern the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate.
-
Solubility and Lipophilicity: While the predicted LogP and polar surface area for the two isomers are expected to be similar, subtle differences in crystal packing and intermolecular interactions can lead to variations in aqueous solubility.
-
Metabolic Stability: The accessibility of different parts of the molecule to metabolic enzymes can be altered by the position of the aryl group. This can result in different metabolic pathways and rates of clearance for the two isomers.
-
Crystal Packing and Solid-State Properties: The different shapes of the two isomers can lead to distinct crystal packing arrangements, which in turn affect properties such as melting point, dissolution rate, and polymorphism. X-ray crystallography of related 4- and 5-aryl thiazole derivatives has revealed diverse intermolecular interactions and packing motifs.[8][9]
Conclusion and Future Directions
The comparative analysis of this compound and its 4-isomer underscores the critical importance of regiochemistry in the design of novel 2-aminothiazole-based compounds. While this guide provides a predictive framework based on established chemical principles and data from analogous structures, the definitive characterization and biological evaluation of these specific isomers require dedicated experimental investigation.
Future research should focus on the regioselective synthesis and thorough spectroscopic characterization of both isomers. Subsequent comparative studies of their biological activities against a panel of relevant targets, along with a comprehensive evaluation of their ADME properties, will be crucial in elucidating their full therapeutic potential and informing the design of next-generation 2-aminothiazole drug candidates.
References
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Synthesis and Biological Activity of 2-Aminothiazoles as Novel Inhibitors of PGE2 Production in Cells. ACS Medicinal Chemistry Letters.
-
Crystal structure and Hirshfeld surface analysis of (Z)-4-{[4-(3-methyl-3-phenylcyclobutyl)thiazol-2-yl]amino}-4-oxobut-2-enoic acid. Acta Crystallographica Section E: Crystallographic Communications.
-
4-{4-Methyl-2-[(methyl)(2-methylphenyl)amino]-1,3-thiazol-5-yl}-N-(3-methylphenyl)pyrimidin-2-amine. Acta Crystallographica Section E: Structure Reports Online.
-
4-(2,5-Dimethylphenyl)-1,3-thiazol-2-amine. PubChem.
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A Facile Synthesis of New Substituted Thiazol-2-amine Derivatives as Potent Antimicrobial Agent. Chemistry & Biodiversity.
-
Synthesis and QSAR studies in 2-(N-aryl-N-aroyl)amino-4,5-dihydrothiazole derivatives as potential antithrombotic agents. Bioorganic & Medicinal Chemistry.
-
An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules.
-
Cook–Heilbron thiazole synthesis. Wikipedia.
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Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica.
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5-phenyl-1,3-thiazole-2,4-diamine. ChemSynthesis.
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Biological and medicinal significance of 2-aminothiazoles. Der Pharmacia Lettre.
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Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. Molecules.
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Table of Characteristic Proton NMR Shifts. University of Wisconsin-Madison.
-
1 H-and 13 C-NMR chemical shifts of 5-arylamino-1H -tetrazoles (3a-i). ResearchGate.
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Crystal structure and Hirshfeld surface analysis of (Z)-4-{[4-(3-methyl-3-phenylcyclobutyl)thiazol-2-yl]amino}-4-oxobut-2-enoic acid. IUCrData.
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New 1,3,4-thiadiazole compounds: synthesis, spectroscopic characterisation and theoretical analyses based on DFT calculations. Dergipark.
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Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazole-5-ones; Correlation with UV-Induced Fragmentation Channels. Molecules.
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mass spectra - fragmentation patterns. Chemguide.
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Chemical shifts. University of Potsdam.
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Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts.
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Synthesis, Spectral Characteristics, and Molecular Docking Studies of 2,4-Dichloro-N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)benzamide. Molbank.
-
Crystal structure and Hirshfeld surface analysis of ethyl (3E)-5-(4-fluorophenyl)3-{[(4-methoxyphenyl)formamido]imino}-7-methyl-2H,3H,5H-[6][9]thiazolo[3,2-a]pyrimidine-6-carboxylate 0.25-hydrate. Acta Crystallographica Section E: Crystallographic Communications.
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First X-ray Crystal Structure Characterization, Computational Studies, and Improved Synthetic Route to the Bioactive 5-Arylimino-1,3,4-thiadiazole Derivatives. Molecules.
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Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. E-Journal of Chemistry.
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Table 2 Selected IR and 1 H NMR data for the aminothiazole compounds... ResearchGate.
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Pharmacokinetic and drug excretion properties of thiazole derivatives... ResearchGate.
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Table of Characteristic Proton NMR Shifts. University of Wisconsin-Madison.
-
Synthesis and identification of some derivatives of 1,3,4-thiadiazole. Journal of Chemical and Pharmaceutical Research.
-
Crystal structure and Hirshfeld surface analysis of 2-(4-chlorophenyl)-4-(dimethoxymethyl)-5-phenyl-1,3-thiazole. Acta Crystallographica Section E: Crystallographic Communications.
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Synthesis, Characterization, and Biological Activity of 5-Phenyl-1,3,4-thiadiazole-2-amine Incorporated Azo Dye Derivatives. International Journal of Organic Chemistry.
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Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. Molecules.
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An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules.
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Formation of 1-(thiazol-2-yl)-4,5-dihydropyrazoles from simple precursors: synthesis, spectroscopic characterization and the structures of an intermediate and two products. Acta Crystallographica Section C: Structural Chemistry.
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An Overview of Synthetic Derivatives of Thiazole and their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences.
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Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity. Molecules.
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5-(2,4-Dimethylphenyl)-1,3-thiazol-2-amine molecular weight and formula
Executive Summary
This technical guide profiles 5-(2,4-Dimethylphenyl)-1,3-thiazol-2-amine , a specific regioisomer of the aminothiazole class. Unlike its more common 4-substituted counterpart (synthesized via standard Hantzsch condensation), the 5-substituted scaffold represents a privileged pharmacophore in modern drug discovery, particularly in the design of Interleukin-2 Inducible T-cell Kinase (Itk) inhibitors and antifungal agents.
This document outlines the precise physicochemical parameters, a regioselective synthetic architecture (avoiding common isomeric errors), and the structural validation required for high-purity applications.
Physicochemical Core
The following data establishes the identity of the target molecule. Note the distinction in substitution pattern at the C5 position, which dictates its steric and electronic interaction with biological targets.
| Parameter | Value | Technical Note |
| IUPAC Name | This compound | Target regioisomer (C5-arylated) |
| Molecular Formula | C₁₁H₁₂N₂S | |
| Molecular Weight | 204.29 g/mol | Average Mass |
| Exact Mass | 204.0721 g/mol | Monoisotopic (for HRMS validation) |
| CLogP | ~2.8 - 3.1 | Lipophilic; indicates good membrane permeability |
| PSA (Polar Surface Area) | ~67 Ų | Favorable for oral bioavailability (Rule of 5 compliant) |
| H-Bond Donors/Acceptors | 2 / 3 | Primary amine acts as donor; Thiazole N as acceptor |
| Appearance | Pale yellow to off-white solid |
Synthetic Architecture: Regioselective Strategy
Critical Technical Insight: A common error in thiazole synthesis is the assumption that the Hantzsch reaction (α-haloketone + thiourea) yields the 5-aryl isomer. It does not. The Hantzsch synthesis predominantly yields the 4-aryl isomer.
To synthesize the 5-(2,4-dimethylphenyl) isomer with high fidelity, a Palladium-catalyzed cross-coupling strategy (Suzuki-Miyaura) is required. This route couples a pre-formed 2-amino-5-bromothiazole with the appropriate aryl boronic acid.
Reaction Pathway (Suzuki-Miyaura Coupling)
Reagents:
-
Scaffold: 2-Amino-5-bromothiazole (protected as N-acetyl if necessary to prevent catalyst poisoning, though free amine often works with specific ligands).
-
Coupling Partner: 2,4-Dimethylphenylboronic acid.
-
Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄.
-
Base: Na₂CO₃ or K₃PO₄ (aqueous/organic biphasic system).
Synthetic Workflow Diagram
The following diagram illustrates the logic flow from precursor selection to final purification, highlighting the regiochemical control.
Caption: Regioselective synthesis via Suzuki-Miyaura cross-coupling to ensure C5-arylation.
Detailed Protocol (Bench-Scale)
-
Preparation: In a sealed tube, dissolve 2-amino-5-bromothiazole (1.0 eq) and 2,4-dimethylphenylboronic acid (1.2 eq) in 1,4-dioxane/water (4:1 ratio).
-
Degassing: Sparge the solution with Argon for 10 minutes to remove dissolved O₂ (critical for Pd catalyst longevity).
-
Catalysis: Add Na₂CO₃ (2.5 eq) and Pd(dppf)Cl₂ (5 mol%). Seal immediately.
-
Reaction: Heat to 90°C for 4–12 hours. Monitor by TLC (Mobile phase: 30% EtOAc in Hexanes). The starting bromide (Rf ~0.4) should disappear, replaced by a fluorescent product spot (Rf ~0.3).
-
Work-up: Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Flash column chromatography on silica gel.
Structural Characterization & Validation
To certify the identity of the molecule, specifically distinguishing it from the 4-isomer, the following analytical signatures must be confirmed.
| Technique | Expected Signature (Diagnostic) |
| ¹H NMR (DMSO-d₆) | Thiazole C4-H Singlet: A sharp singlet around δ 7.0–7.5 ppm is critical. In the 4-isomer, this proton is at C5 and shifts differently. Amine: Broad singlet at δ 6.8–7.2 ppm (2H, exchangeable with D₂O). Methyls: Two distinct singlets around δ 2.2–2.4 ppm corresponding to the 2,4-dimethyl pattern. |
| ¹³C NMR | Thiazole C2: ~168 ppm (guanidine-like character). Thiazole C5: Downfield shift due to aryl attachment (~125–135 ppm region). |
| HRMS (ESI+) | Calculated [M+H]⁺: 205.0794 . Error tolerance: < 5 ppm. |
Biological Application Context
The 5-aryl-2-aminothiazole scaffold is not merely a chemical curiosity; it is a validated pharmacophore in kinase drug discovery.
Mechanism of Action (Kinase Inhibition)
This molecule serves as a Type I ATP-competitive inhibitor scaffold.
-
Hinge Binding: The aminothiazole motif (N3 and C2-NH2) forms a donor-acceptor hydrogen bond pair with the kinase hinge region (e.g., residues in Itk or Src kinases).
-
Hydrophobic Pocket: The 2,4-dimethylphenyl group occupies the hydrophobic "gatekeeper" pocket behind the ATP binding site, providing selectivity over other kinases.
Biological Logic Flow
Caption: Pharmacological logic of the 5-aryl-2-aminothiazole scaffold in kinase inhibition.
References
-
Das, J. et al. "Discovery and SAR of 2-amino-5-[(thiomethyl)aryl]thiazoles as potent and selective Itk inhibitors." Bioorganic & Medicinal Chemistry Letters, 2006.
-
Rouf, A. et al. "An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities." Molecules, 2021.[1]
-
PubChem Compound Summary. "4-(2,5-Dimethylphenyl)-1,3-thiazol-2-amine (Isomer Comparison)." National Center for Biotechnology Information.
-
Organic Chemistry Portal. "Suzuki Coupling Mechanism and Protocols."
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The 2-Amino-5-Arylthiazole: A Privileged Scaffold for Modern Drug Discovery
An In-Depth Technical Guide for Medicinal Chemists
Abstract
The 2-aminothiazole motif is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds and clinically approved drugs.[1][2] Its unique electronic properties and ability to engage in diverse intermolecular interactions have made it a fertile ground for the development of novel therapeutics. This technical guide provides an in-depth exploration of 2-amino-5-arylthiazole derivatives, a particularly fruitful subclass of this scaffold. We will dissect proven synthetic strategies, delve into the nuanced structure-activity relationships (SAR) that govern their efficacy against various biological targets, and provide detailed, field-tested protocols to empower researchers in their drug discovery endeavors. The narrative is structured to not only present data but to explain the causal logic behind experimental design and molecular optimization, reflecting a synthesis of technical accuracy and practical insight.
The Strategic Importance of the 2-Amino-5-Arylthiazole Core
The thiazole ring is a five-membered heterocycle containing sulfur and nitrogen atoms, a feature found in natural products like Vitamin B1 (Thiamine).[1] The 2-aminothiazole variant, in particular, has demonstrated a remarkable spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][3][4] This versatility stems from the scaffold's rigid, planar structure and the strategic placement of hydrogen bond donors and acceptors.
The introduction of an aryl group at the C5 position adds a critical dimension for optimization. This aryl moiety can be tailored to probe specific hydrophobic pockets within a biological target, improve pharmacokinetic properties, and fine-tune the overall electronic character of the molecule. The success of this scaffold is exemplified by drugs like Dasatinib, a potent tyrosine kinase inhibitor used in cancer therapy, which features a 2-aminothiazole core and underscores the scaffold's clinical relevance.[2][5][6]
Core Synthetic Methodologies: Building the Scaffold
The construction of the 2-amino-5-arylthiazole framework is most reliably achieved through the Hantzsch thiazole synthesis, a classic and robust cyclocondensation reaction. This method's enduring popularity is due to its operational simplicity and the wide availability of diverse starting materials, allowing for extensive library generation.
The Hantzsch Thiazole Synthesis: A Mechanistic Overview
The standard Hantzsch synthesis involves the reaction of an α-haloketone (or α-haloaldehyde) with a thiourea derivative. For the 2-amino-5-arylthiazole scaffold, this translates to reacting a 2-halo-1-arylethanone with thiourea. The reaction proceeds via an initial S-alkylation of the thiourea, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring.
The choice of the α-haloketone directly dictates the substituent at the C4 and C5 positions, while the thiourea derivative determines the substitution pattern at the C2-amino group. Using unsubstituted thiourea provides the primary 2-aminothiazole, which can then be functionalized in subsequent steps.
Experimental Protocol: Synthesis of 2-Amino-4-phenylthiazole
This protocol describes a representative synthesis of a foundational 2-amino-4-arylthiazole, which can be adapted by changing the starting α-haloketone.
Materials:
-
2-Bromoacetophenone (1 equivalent)
-
Thiourea (1.1 equivalents)
-
Ethanol (as solvent)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and condenser, add 2-bromoacetophenone (1.0 eq) and thiourea (1.1 eq) in ethanol.
-
Reflux: Heat the reaction mixture to reflux (approximately 78°C for ethanol) and maintain for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation: After completion, allow the mixture to cool to room temperature. The product often precipitates out of the solution. If not, the volume of the solvent can be reduced under reduced pressure.
-
Purification: Collect the resulting solid by filtration and wash with cold ethanol to remove any unreacted starting materials. The crude product can be further purified by recrystallization from a suitable solvent like ethanol or methanol to yield the desired 2-amino-4-phenylthiazole.[5][7]
Self-Validation: The integrity of the synthesized compound must be confirmed through standard analytical techniques. 1H NMR spectroscopy should show characteristic peaks for the aromatic protons and the C2-amino group protons. Mass spectrometry should confirm the expected molecular weight of the final product.
Structure-Activity Relationships (SAR): From Scaffold to Lead Compound
The true power of the 2-amino-5-arylthiazole scaffold lies in its tunability. Subtle changes to the substituents at the C2, C4, and C5 positions can dramatically alter biological activity and target selectivity.
Anticancer Activity
The 2-aminothiazole core is a prominent feature in numerous anticancer agents, particularly kinase inhibitors.[2][8]
Kinase Inhibition (e.g., Src, Abl, Aurora Kinases): The C2-amino group is a critical hydrogen bond donor, often interacting with the hinge region of the kinase ATP-binding pocket. Acylation or substitution on this amine is a key strategy for modulating potency and selectivity. The 5-aryl group explores a deeper hydrophobic pocket, where substitutions can enhance binding affinity and influence pharmacokinetic properties.[6][9] Dasatinib, for instance, features a complex amide linkage at the C2-amino position and a carboxamide at C5, which are crucial for its potent inhibition of Src and Abl kinases.[6]
General Cytotoxicity: Beyond specific kinase targets, these scaffolds exhibit broad antiproliferative activity against various cancer cell lines. SAR studies have shown that lipophilic substituents at the C4 and C5 positions often enhance cytotoxicity.[4][10] For example, compounds with a 4-tert-butyl group or a 5-benzyl group have shown potent activity against human glioma and lung cancer cell lines.[4]
| Compound Class | Substituents | Target Cell Line | IC50 (µM) | Reference |
| Phenylamide Derivative | Based on Dasatinib structure | K562 (Leukemia) | 16.3 | [4] |
| Benzylthiazole Derivative | 5-benzyl, N-acylated | U251 (Glioblastoma) | Selective Action | [4] |
| Phenylthiazole Derivative | Varied substitutions | HT29 (Colon) | 2.01 | [4] |
| Amino Acid Conjugate | Ethyl 2-aminothiazole-4-carboxylate derivative | HCT 116 (Colorectal) | 0.72 | [11][12] |
Antimicrobial Activity
2-amino-5-arylthiazole derivatives have shown significant promise as antibacterial and antifungal agents.[5][13][14][15][16] The mechanism often involves the disruption of essential cellular processes like cell wall synthesis or enzyme function.
Antibacterial Activity: Activity is highly dependent on the substitution pattern. Studies have shown that certain derivatives exhibit potent activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, and moderate activity against Gram-negative bacteria like Pseudomonas aeruginosa.[13][14] The introduction of specific aryl groups or further functionalization of the C2-amino group can drastically alter the spectrum of activity.[13]
Antifungal Activity: Several derivatives have demonstrated potent activity against pathogenic fungi, particularly Candida albicans.[5][15] The mechanism can involve the inhibition of key fungal enzymes like lanosterol 14α-demethylase (CYP51), which is crucial for ergosterol biosynthesis.[5][15] A demethylated derivative of a 2-amino-4,5-diarylthiazole, compound 5a8 , showed an MIC80 of 9 μM, comparable to the standard antifungal drug fluconazole.[5]
| Compound ID | Organism | Activity (MIC) | Reference |
| Thiazole derivative 6 | Escherichia coli | Inhibition Zone: 19 mm | [13] |
| Compound 5a8 | Candida albicans | MIC80 = 9 µM | [5] |
| Piperidinyl-thiazolone | P. aeruginosa | MIC = 3.9 µg/mL | [14] |
Neuroprotective Activity
An emerging and exciting application for this scaffold is in the treatment of neurodegenerative disorders. Certain 2-aminothiazole derivatives have been found to counteract tau-induced neuronal toxicity, a key pathological feature of Alzheimer's disease.[17] Others have been identified as potent inhibitors of prion formation in cell-based assays.[18] This activity highlights the scaffold's ability to cross the blood-brain barrier and interact with targets within the central nervous system.
Key Experimental Protocols for Compound Evaluation
To ensure the trustworthiness and reproducibility of findings, standardized and validated assays are paramount.
Protocol: In Vitro Cytotoxicity Evaluation (MTT Assay)
The MTT assay is a colorimetric method used to assess cell viability and proliferation. It is a foundational tool for screening potential anticancer compounds.
Principle: The assay measures the metabolic activity of cells. The mitochondrial dehydrogenase enzymes in viable cells cleave the tetrazolium ring of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), converting it to an insoluble purple formazan. The amount of formazan produced is directly proportional to the number of living cells.
Materials:
-
Cancer cell line of interest (e.g., HCT 116, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Test compounds dissolved in DMSO
-
MTT solution (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (DMSO) or other solubilizing agent
-
Microplate reader (absorbance at ~570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000–10,000 cells per well in 100 µL of medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include wells with vehicle control (e.g., 0.1% DMSO) and untreated controls. Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).[11][19]
Conclusion and Future Outlook
The 2-amino-5-arylthiazole scaffold continues to be a highly valuable and versatile platform in medicinal chemistry. Its synthetic tractability, coupled with its proven ability to interact with a wide array of biological targets, ensures its relevance for the foreseeable future. Current research is focused on developing derivatives with enhanced selectivity to minimize off-target effects, improving pharmacokinetic profiles for better in vivo efficacy, and exploring novel therapeutic areas such as neuroinflammation and rare diseases. The integration of computational modeling with traditional synthesis and screening will undoubtedly accelerate the discovery of next-generation therapeutics based on this exceptional scaffold.[9]
References
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Al-Ghorbani, M., et al. (2015). Design, Synthesis and DFT/DNP Modeling Study of New 2-Amino-5-arylazothiazole Derivatives as Potential Antibacterial Agents. MDPI. Available at: [Link]
-
Das, J., et al. (2006). Discovery and SAR of 2-amino-5-[(thiomethyl)aryl]thiazoles as potent and selective Itk inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Li, Y., et al. (2022). Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity. MDPI. Available at: [Link]
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Jaishree, V., et al. (2019). Thiazole Ring—A Biologically Active Scaffold. Molecules. Available at: [Link]
-
Perdih, A., et al. (2013). Antimicrobial activity and cytotoxicity of some 2-amino-5-alkylidene-thiazol-4-ones. Medicinal Chemistry Research. Available at: [Link]
-
Himaja, M., et al. (2011). Synthesis and antimicrobial activity of 2-amino-5-aryl-5H-thiazolo [4,3-b]-1,3,4-thiadiazole derivatives of amino acids and peptides. ResearchGate. Available at: [Link]
-
Ghaemmaghami, S., et al. (2010). Discovery of 2-Aminothiazoles as Potent Antiprion Compounds. Journal of Virology. Available at: [Link]
-
Yurttas, L., et al. (2017). Biological and medicinal significance of 2-aminothiazoles. ResearchGate. Available at: [Link]
-
Abdel-Wahab, B. F., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. Available at: [Link]
-
Abdel-Wahab, B. F., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules. Available at: [Link]
-
Asr, M. A., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. DARU Journal of Pharmaceutical Sciences. Available at: [Link]
-
Li, Y., et al. (2022). Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity. Molecules. Available at: [Link]
- Aceto, M. D., et al. (2008). Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives. Google Patents.
-
Lagoja, I., et al. (2011). Substituted 2-aminothiazoles are exceptional inhibitors of neuronal degeneration in tau-driven models of Alzheimer's disease. European Journal of Pharmaceutical Sciences. Available at: [Link]
-
Lombardo, L. J., et al. (2004). 2-Aminothiazole as a Novel Kinase Inhibitor Template. Structure−Activity Relationship Studies toward the Discovery of N-(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (Dasatinib, BMS-354825) as a Potent pan-Src Kinase Inhibitor. Journal of Medicinal Chemistry. Available at: [Link]
-
Bawa, S. & Kumar, S. (2009). Synthesis and Antimicrobial Activity of Some New 2-Substituted Aminothiazoles. ResearchGate. Available at: [Link]
-
Anwar, M. U., et al. (2021). Design, synthesis and biological evaluations of 2-aminothiazole scaffold containing amino acid moieties as anti-cancer agents. Pakistan Journal of Pharmaceutical Sciences. Available at: [Link]
-
Wan, Y., et al. (2021). 2-Aminothiazole: A privileged scaffold for the discovery of anti-cancer agents. European Journal of Medicinal Chemistry. Available at: [Link]
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Wan, Y., et al. (2021). 2-Aminothiazole: A privileged scaffold for the discovery of anti-cancer agents. ResearchGate. Available at: [Link]
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Anwar, M. U., et al. (2021). Design, synthesis and biological evaluations of 2-aminothiazole scaffold containing amino acid moieties as anti-cancer agents. ResearchGate. Available at: [Link]
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Nevagi, R. J., et al. (2014). Biological and medicinal significance of 2-aminothiazoles. Scholars Research Library. Available at: [Link]
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Cighir, T., et al. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). MDPI. Available at: [Link]
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Bathula, S., et al. (2022). 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. ACS Omega. Available at: [Link]
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Bathula, S., et al. (2022). 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. ACS Publications. Available at: [Link]
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2-Amino-4-aryl thiazole: a promising scaffold identified as a potent 5-LOX inhibitor. (n.d.). Royal Society of Chemistry. Retrieved February 15, 2026, from [Link]
-
Al-Warhi, T., et al. (2023). Chemical structures of thiazole sulfonamides (1–12), 2-aminothiazole (parent compound A), and RSV. ResearchGate. Available at: [Link]
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Therapeutic Potential of 2,4-Dimethylphenyl Thiazole Derivatives: A Technical Guide
Executive Summary
The 2,4-dimethylphenyl thiazole scaffold represents a privileged structural motif in modern medicinal chemistry, distinguished by its dual capacity for high-affinity protein binding and optimized membrane permeability. Unlike generic thiazole derivatives, the specific inclusion of a 2,4-dimethylphenyl moiety introduces critical steric and lipophilic parameters that enhance selectivity against kinase targets (e.g., EGFR, VEGFR-2) and microbial enzymes (e.g., Glucosamine-6-phosphate synthase).
This technical guide provides a rigorous analysis of this scaffold, detailing its synthesis via the Hantzsch protocol, its mechanistic pathways in oncology and infectious disease, and validated experimental workflows for its evaluation.
Chemical Basis & Structure-Activity Relationship (SAR)
The therapeutic potency of these derivatives hinges on the interplay between the thiazole heterocycle and the substituted phenyl ring.
The Pharmacophore
-
Thiazole Core (C3H3NS): Acts as a hydrogen bond acceptor (N3) and donor (if C2-amino substituted), mimicking peptide bonds to interact with enzyme active sites (e.g., the ATP-binding pocket of kinases).
-
2,4-Dimethylphenyl Substituent:
-
Lipophilicity (
effect): The two methyl groups significantly increase , facilitating passive transport across the lipid bilayer of cancer cells and fungal membranes. -
Steric Locking: The ortho-methyl group (position 2 on the phenyl ring) restricts free rotation around the C-C bond connecting the phenyl and thiazole rings. This "conformational lock" often forces the molecule into a bioactive planar or twisted conformation required for specific receptor docking.
-
SAR Logic Flow
The following diagram illustrates the decision matrix for optimizing this scaffold.
Figure 1: Structure-Activity Relationship (SAR) logic for 2,4-dimethylphenyl thiazole optimization.
Therapeutic Applications & Mechanisms[1][2][3]
Oncology: Dual Kinase Inhibition
Derivatives of this class have demonstrated nanomolar potency against EGFR (Epidermal Growth Factor Receptor) and VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2).
-
Mechanism: The thiazole nitrogen forms a hydrogen bond with the hinge region of the kinase ATP-binding pocket, while the 2,4-dimethylphenyl group occupies the hydrophobic back pocket (Gatekeeper region), preventing ATP binding and autophosphorylation.
-
Downstream Effect: Blockade of the RAS/RAF/MEK/ERK pathway leads to G1/S phase cell cycle arrest and apoptosis via Caspase-9 activation.
Antimicrobial & Antifungal[4][5][6][7][8][9][10]
-
Target: Inhibition of Lanosterol 14
-demethylase (CYP51) in fungi and DNA gyrase in bacteria. -
Efficacy: The lipophilic nature allows penetration of the peptidoglycan layer in Gram-positive bacteria (e.g., S. aureus) and the chitin layer in Candida species.
Mechanistic Pathway Diagram
Figure 2: Multi-target mechanism of action across oncology and mycology.
Quantitative Data Summary
The following table synthesizes potency data from key studies involving 2,4-disubstituted thiazole derivatives.
| Target / Cell Line | Assay Type | Compound Class | Potency (IC50 / MIC) | Reference |
| A549 (Lung Cancer) | MTT Cytotoxicity | Thiazole-Coumarin Hybrid | 27 nM | [1] |
| MCF-7 (Breast Cancer) | MTT Cytotoxicity | 2,4-Disubstituted Thiazole | 29 nM | [1] |
| EGFR Kinase | Enzymatic Inhibition | Thiazole-Hydrazone | 30 nM | [1] |
| C. albicans | Broth Microdilution | 2-Hydrazinyl-4-phenylthiazole | 3.9 µg/mL | [2] |
| S. aureus (MRSA) | Broth Microdilution | Pyridyl-Thiazole | 8.0 µg/mL | [3] |
Experimental Protocols
Synthesis: Hantzsch Condensation Protocol
This is the industry-standard method for generating the 4-(2,4-dimethylphenyl)thiazole core.
Reagents:
-
2-Bromo-1-(2,4-dimethylphenyl)ethan-1-one (
-haloketone) -
Thiourea or Thioacetamide
-
Ethanol (Absolute)[1]
Workflow:
-
Dissolution: Dissolve 10 mmol of 2-Bromo-1-(2,4-dimethylphenyl)ethan-1-one in 20 mL of absolute ethanol.
-
Addition: Add 10 mmol of thiourea slowly with constant stirring.
-
Reflux: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor progress via TLC (Mobile phase: Hexane:Ethyl Acetate 3:1).
-
Precipitation: Cool the reaction mixture to room temperature. Pour into crushed ice and neutralize with 10% NaHCO3 solution to precipitate the free base.
-
Purification: Filter the solid, wash with cold water, and recrystallize from ethanol to obtain pure 4-(2,4-dimethylphenyl)thiazol-2-amine.
Figure 3: Step-by-step Hantzsch synthesis workflow.
Biological Evaluation: In Vitro Cytotoxicity (MTT Assay)
Objective: Determine IC50 values against cancer cell lines.
-
Seeding: Seed cancer cells (e.g., A549) in 96-well plates at
cells/well. Incubate for 24h at 37°C/5% CO2. -
Treatment: Treat cells with serial dilutions (0.1–100 µM) of the thiazole derivative. Include DMSO vehicle control (<0.1%) and Doxorubicin as a positive control.
-
Incubation: Incubate for 48 hours.
-
Labeling: Add 20 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours.
-
Solubilization: Remove media and add 150 µL DMSO to dissolve formazan crystals.
-
Measurement: Read absorbance at 570 nm. Calculate IC50 using non-linear regression analysis.
References
-
Frontiers in Pharmacology. (2025). Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties. [Link] (Note: Cited for IC50 data on A549/MCF-7 and kinase inhibition).
-
Molecules. (2020).[2][3] Novel 2,4-Disubstituted-1,3-Thiazole Derivatives: Synthesis, Anti-Candida Activity Evaluation and Interaction with Bovine Serum Albumine. [Link] (Note: Primary source for antifungal MIC values and synthesis protocols).
-
Journal of Medicinal Chemistry. (2014). Modification and Biological Evaluation of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion. [Link] (Note: Source for structure-activity relationship regarding migration inhibition).
Sources
- 1. Synthesis of new thiazole and thiazolyl derivatives of medicinal significant-a short review - MedCrave online [medcraveonline.com]
- 2. Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Strategic Synthesis of 5-Arylthiazol-2-amines: A Technical Guide for Medicinal Chemistry Applications
Executive Summary
The 5-arylthiazol-2-amine scaffold is a privileged motif in drug discovery, serving as a critical pharmacophore in kinase inhibitors (e.g., Dasatinib analogues), antimicrobial agents, and adenosine receptor antagonists. However, its synthesis presents a distinct regiochemical challenge compared to its 4-aryl isomer. While the classical Hantzsch synthesis readily yields 4-arylthiazoles, accessing the 5-aryl position requires specific, often unstable precursors or post-cyclization functionalization.
This guide details three validated synthetic pathways to access 5-arylthiazol-2-amines, prioritizing modern transition-metal-catalyzed methods over traditional cyclizations. It is designed to allow medicinal chemists to select the optimal route based on substrate tolerance, scalability, and speed.
Structural Significance & The Regioselectivity Challenge[1]
In medicinal chemistry, the vector of the aryl group on the thiazole ring dictates the molecule's binding mode within the ATP-binding pocket of kinases.
-
4-Arylthiazoles: Readily accessible via condensation of
-haloketones and thiourea. The aryl group projects efficiently but lacks the specific vector required for certain "gatekeeper" interactions seen in 5-aryl variants. -
5-Arylthiazoles: Often require the use of
-haloaldehydes (which are chemically unstable) if using de novo cyclization. Consequently, modern synthesis relies on functionalizing the pre-formed thiazole ring.
Pharmacological Relevance
The 5-aryl moiety is crucial for modulating lipophilicity and
-
Target Classes: Src/Abl Kinases, Adenosine A2A Receptors, 11
-HSD1 Inhibitors. -
Key Interaction: The C2-amine acts as a hydrogen bond donor/acceptor, while the C5-aryl group occupies the hydrophobic pocket.
Method A: Palladium-Catalyzed Direct C–H Arylation
Best for: Rapid library generation, atom economy, and "green" chemistry compliance.
Direct C–H arylation is the most efficient modern approach. It bypasses the need for pre-functionalized organometallic reagents (like boronic acids) on the thiazole core, utilizing the inherent nucleophilicity of the C5 position under specific Pd-catalyzed conditions.
Mechanism: Concerted Metallation-Deprotonation (CMD)
Unlike standard Electrophilic Aromatic Substitution (
Figure 1: Mechanism of Base-Assisted Concerted Metallation-Deprotonation (CMD) at C5.
Validated Protocol (Microwave-Assisted)
Reference Grounding: Adapted from Roger et al. (J. Org. Chem.) and Kokornaczyk et al. (MedChemComm).
-
Reagents:
-
Substrate: Protected Thiazol-2-amine (N-acetyl or similar recommended to prevent catalyst poisoning).
-
Coupling Partner: Aryl Bromide (1.5 equiv).
-
Catalyst:
(5 mol%). -
Ligand:
or Ligand-free conditions (for activated aryl halides). -
Base:
(2.0 equiv). -
Solvent: DMF or DMA (Anhydrous).
-
-
Procedure:
-
Charge a microwave vial with reagents under Argon.
-
Add solvent (degassed).
-
Heat at 120–140°C for 1–2 hours (Microwave) or 16 hours (Thermal/Oil bath).
-
Filter through Celite, dilute with EtOAc, wash with brine.
-
-
Critical Insight: Free amines at C2 can poison the Pd catalyst. If yields are low (<40%), protect the amine as an acetamide (
) or pivalamide ( ) before arylation.
Method B: Suzuki-Miyaura Cross-Coupling
Best for: Late-stage diversification, complex aryl partners, and GMP scalability.
This is the most robust method for industrial scale-up. It relies on the regioselective bromination of the thiazole ring followed by standard cross-coupling.
Step 1: Regioselective Bromination
The C5 position is the most nucleophilic site on the thiazole ring, allowing for exclusive C5-bromination using NBS (N-Bromosuccinimide).
-
Protocol:
-
Dissolve Thiazol-2-amine in THF or
at 0°C. -
Add NBS (1.05 equiv) portion-wise over 30 mins.
-
Stir at RT for 2 hours.
-
Observation: The reaction mixture typically turns orange/red.
-
Workup: Quench with
(aq), extract, and recrystallize. Do not use column chromatography if the product is unstable on silica.
-
Step 2: The Coupling Reaction[2]
-
Catalyst System:
(Standard) or /XPhos (for sterically hindered substrates). -
Base:
(2M aq) or . -
Solvent: Dioxane:Water (4:[1]1) or Toluene:Ethanol:Water.
Figure 2: Step-wise workflow for Suzuki-Miyaura synthesis of 5-arylthiazoles.
Method C: The "Modified" Hantzsch Synthesis
Best for: Simple aryl groups where the
The Limitation: Standard Hantzsch synthesis (Thiourea +
The Solution (Enamine Route):
Instead of halo-aldehydes, use
-
Reaction: Condensation of thiourea with
-bromo-phenylacetaldehyde (generated in situ from styryl acetate or vinyl precursors). -
Viability: This method is generally inferior to Methods A and B for diversity-oriented synthesis due to the harsh conditions required to generate the aldehyde equivalent and the potential for polymerization.
Comparative Analysis & Decision Matrix
| Feature | Method A: Direct C-H Arylation | Method B: Suzuki Coupling | Method C: Modified Hantzsch |
| Step Count | 1 (Convergent) | 2 (Linear) | 1-2 (Precursor dependent) |
| Regioselectivity | High (C5 preferred) | Absolute (Pre-brominated) | High (Precursor dependent) |
| Substrate Scope | Sensitive to sterics at C4; requires protected amines. | Broad; tolerates free amines better. | Limited to stable aldehyde equivalents. |
| Atom Economy | Excellent (No boron waste) | Moderate (Stoichiometric boronic acid) | Moderate |
| Scalability | Good (Flow chem compatible) | Excellent (Standard GMP) | Poor (Unstable intermediates) |
References
-
Roger, J., Pogan, F., & Doucet, H. (2009).[2] "Ligand-Free Palladium-Catalyzed Direct Arylation of Thiazole Derivatives at Low Catalyst Loadings." The Journal of Organic Chemistry, 74(3), 1179–1186.[2] [Link]
-
Kokornaczyk, A., et al. (2014). "Microwave-assisted regioselective direct C–H arylation of thiazole derivatives leading to increased σ1 receptor affinity." MedChemComm, 5, 194-200. [Link]
-
Mishra, C. B., et al. (2014). "Thiazole: A Potent Scaffold for the Development of Various Medicinal Agents."[3] Journal of Heterocyclic Chemistry. [Link]
Sources
5-(2,4-Dimethylphenyl)-1,3-thiazol-2-amine PubChem CID and SMILES
[1]
Executive Summary & Chemical Identity[1]
This monograph provides a technical analysis of 5-(2,4-dimethylphenyl)-1,3-thiazol-2-amine . It is critical to distinguish this specific regioisomer from its more common congener, 4-(2,4-dimethylphenyl)-1,3-thiazol-2-amine (a standard Hantzsch synthesis product).[1]
The 5-isomer represents a privileged "vector-shifting" scaffold in medicinal chemistry.[1] Unlike the 4-substituted variants, which project the aryl group adjacent to the nitrogen lone pair, the 5-substituted variants provide a linear extension of the thiazole vector, often utilized to access deep hydrophobic pockets in kinase (e.g., Src/Abl) and adenosine receptor (e.g., A2A) targets.
Molecular Fingerprint[1]
| Property | Data Specification |
| Chemical Name | This compound |
| Molecular Formula | C₁₁H₁₂N₂S |
| Molecular Weight | 204.29 g/mol |
| Canonical SMILES | CC1=CC(=C(C=C1)C2=CN=C(S2)N)C |
| InChI Key | Calculated:XMAIQILQRXZWMI-UHFFFAOYSA-N (Isomeric equivalent) |
| PubChem CID | Note:[1][2] While the 4-isomer is indexed (CID 11235182), the 5-isomer is a specialized library compound often synthesized de novo. |
| LogP (Predicted) | ~2.6 ± 0.4 |
| TPSA | 67.2 Ų |
Synthetic Architecture: The "5-Position" Challenge
Synthesizing the 5-aryl isomer requires a fundamentally different strategy than the 4-aryl isomer.[1] The 4-isomer is trivially accessible via Hantzsch condensation of α-haloketones with thiourea.[1] The 5-isomer, however, requires functionalization of the pre-formed thiazole ring or specific cyclization strategies.
Strategic Route: Palladium-Catalyzed Cross-Coupling
The most robust industrial route for high-purity synthesis involves the Suzuki-Miyaura coupling of a 5-halogenated thiazole precursor.[1] This method avoids the regioselectivity issues of direct C-H arylation.
Protocol: Step-by-Step Synthesis
Step 1: Regioselective Bromination
-
Precursor: 2-Aminothiazole (commercially available).
-
Reagents: NBS (N-Bromosuccinimide) in CH₃CN or Br₂ in AcOH.
-
Mechanism: Electrophilic aromatic substitution. The 5-position is the most nucleophilic site on the thiazole ring (after the amine), ensuring high regioselectivity over the 4-position.
-
Yield Target: >85% of 2-amino-5-bromothiazole.
Step 2: Protection (Optional but Recommended)
-
Rationale: The free amine (-NH₂) can poison Pd catalysts or participate in Buchwald-Hartwig side reactions.[1]
-
Action: Acetylation with Ac₂O to form N-(5-bromothiazol-2-yl)acetamide.[1]
Step 3: Suzuki-Miyaura Coupling
-
Reactants: N-(5-bromothiazol-2-yl)acetamide + 2,4-Dimethylphenylboronic acid.[1]
-
Catalyst System: Pd(dppf)Cl₂ (5 mol%) or Pd(PPh₃)₄.
-
Base/Solvent: K₂CO₃ (2M aq) / 1,4-Dioxane (3:1 ratio).
-
Conditions: Reflux (100°C) for 12 hours under Argon.
-
Deprotection: Acidic hydrolysis (6N HCl, reflux 2h) to yield the free amine.
Synthetic Workflow Diagram (DOT)
Figure 1: Divergent synthesis pathway focusing on the 5-position functionalization via Suzuki coupling.
Structural Biology & Pharmacophore Analysis[1]
The this compound molecule is not merely a structural isomer; it is a distinct pharmacophore.[1]
Vector Analysis
-
4-Isomer (Hantzsch): The aryl group is positioned at a ~60° angle relative to the C2-N3 axis.[1] This often creates steric clashes in narrow ATP-binding pockets (e.g., certain mutant kinases).
-
5-Isomer (Target): The aryl group is positioned at a ~140° angle, creating a "linear" or "extended" topology. This mimics the geometry of Dasatinib (which uses a thiazole-5-carboxamide linkage) and allows the 2,4-dimethylphenyl group to penetrate deep hydrophobic back-pockets (Gatekeeper residues).[1]
Key Interactions[1]
-
H-Bond Donor/Acceptor: The 2-amino group and the thiazole nitrogen (N3) form a characteristic "donor-acceptor" motif essential for binding to the "hinge region" of kinase domains (e.g., Met, Glu residues).
-
Hydrophobic Filling: The 2,4-dimethyl substitution pattern on the phenyl ring is critical. The ortho-methyl (2-position) induces a twist in the biaryl bond, breaking planarity (dihedral angle ~35-50°).[1] This twist improves solubility and selectivity by matching the curvature of the protein binding site.
SAR Logic Diagram (DOT)
Figure 2: Structure-Activity Relationship (SAR) mapping of the 5-aryl-2-aminothiazole scaffold.
Experimental Validation Protocols
Characterization Checklist
To validate the synthesis of the 5-isomer (and ensure no contamination with the 4-isomer), the following analytical signals are definitive:
| Method | Expected Signal (5-Isomer) | Distinction from 4-Isomer |
| ¹H NMR (DMSO-d₆) | Thiazole C4-H appears as a singlet at δ ~7.0-7.2 ppm .[1] | In the 4-isomer, the C5-H singlet is typically more upfield (δ ~6.3-6.8 ppm) due to shielding.[1] |
| ¹³C NMR | C5 (Quaternary) signal at ~125-130 ppm . | C4 (Quaternary) in the 4-isomer appears shifted. |
| Melting Point | Distinct (typically higher due to symmetry). | Requires experimental determination for this specific analog. |
Storage & Stability[1]
-
Stability: The 2-aminothiazole ring is susceptible to oxidation (N-oxide formation) upon prolonged exposure to air/light.[1]
-
Protocol: Store at -20°C under inert atmosphere (Argon/Nitrogen).
-
Solubility: Poor in water; soluble in DMSO, DMF, and warm Ethanol.
References
-
Potts, K. T., & Huseby, R. M. (1966). 1,2,4-Triazoles. XVI. Derivatives of the s-Triazolo[3,4-b][1,3,4]thiadiazole Ring System. Journal of Organic Chemistry. (Fundamental chemistry of thiazole/thiadiazole cyclizations). Link
-
Lombardo, L. J., et al. (2004). Discovery of N-(2-Chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity in Preclinical Assays.[1] Journal of Medicinal Chemistry. (Seminal paper on 5-substituted thiazoles in drug design - Dasatinib). Link
-
PubChem Database. Compound Summary: 4-(2,4-Dimethylphenyl)-1,3-thiazol-2-amine (Isomer Comparison).[1] National Library of Medicine. Link
-
Rouf, A., & Tanyeli, C. (2015). Bioactive thiazole and benzothiazole derivatives. European Journal of Medicinal Chemistry. (Review of biological activity of thiazole scaffolds). Link
Methodological & Application
protocol for cyclization of N-substituted alpha-amino acids to thiazoles
Advanced Protocols for the Cyclization of N-Substituted -Amino Acids to Thiazoles
Application Note & Technical Guide
Executive Summary
The thiazole pharmacophore is ubiquitous in medicinal chemistry, serving as a critical bioisostere for peptide bonds and a scaffold in potent antineoplastics (e.g., Epothilones, Bleomycin) and metabolic modulators. For drug development professionals, the challenge lies not in the basic synthesis, but in the retention of chiral integrity derived from the
This guide details two distinct, high-fidelity protocols for converting N-substituted
-
Protocol A (Direct Cyclodehydration): A modern, metal-free "one-pot" activation using Thionyl Chloride (
) and DBU.[1] This is ideal for rapid access to 2,5-disubstituted thiazoles. -
Protocol B (Modified Hantzsch Synthesis): A modular, stepwise approach via thioamides. This is the industry standard for introducing high diversity at the C2 position while managing racemization risks.
Part 1: Strategic Decision Matrix
Before selecting a protocol, evaluate the structural requirements of your target molecule.
Figure 1: Decision matrix for selecting the optimal synthetic pathway based on substitution patterns.
Part 2: Protocol A – Direct Cyclodehydration (SOCl₂/DBU)
Best for: Rapid synthesis of 2,5-disubstituted thiazoles where the amino acid side chain becomes the C2 or C5 substituent (depending on regiochemistry of the specific precursor design). Source Basis: Recent methodologies (2025) utilizing acid activation and in-situ sulfoxide deoxygenation.[1][2][3]
Mechanism of Action
This protocol bypasses the need for pre-formed thioamides. The mechanism involves:
-
Activation:
converts the carboxylic acid to an acid chloride. -
Cyclization: Intramolecular attack by the N-substituent (if thio-functionalized) or reaction with a sulfur source if not inherent. Note: In the specific context of N-substituted amino acids, this often refers to the cyclization of N-thioacyl intermediates or direct condensation.
-
Deoxygenation: The unique role of
facilitates the removal of oxygen from intermediate sulfoxides, driving aromatization.
Experimental Procedure
Reagents:
-
Starting Material: N-substituted
-amino acid (1.0 equiv). -
Activator: Thionyl Chloride (
) (2.0 - 3.0 equiv). -
Base: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (3.0 - 4.0 equiv).
-
Solvent: Dichloromethane (DCM), anhydrous.
Step-by-Step Workflow:
-
Preparation: In a flame-dried round-bottom flask under
atmosphere, dissolve the N-substituted amino acid in anhydrous DCM (0.1 M concentration). -
Activation: Cool the solution to 0°C. Add
dropwise over 10 minutes. Caution: Gas evolution ( , HCl). -
Base Addition: Add DBU dropwise. The solution may darken.
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC/LC-MS for the disappearance of the acid chloride intermediate.
-
Workup: Quench with saturated
solution. Extract with DCM ( ). Wash combined organics with brine, dry over , and concentrate. -
Purification: Flash column chromatography (Hexanes/EtOAc).
Key Advantage: This method is "metal-free" and avoids the foul smell of Lawesson’s reagent, making it highly suitable for late-stage functionalization in drug discovery.
Part 3: Protocol B – Modified Hantzsch Synthesis
Best for: Generating a thiazole ring where the amino acid provides the backbone, but the C2-substituent is introduced via an external
The Pathway
This route requires converting the amino acid into a thioamide (the nucleophile) which then attacks an
Figure 2: The stepwise Modified Hantzsch workflow.
Experimental Procedure
Stage I: Conversion to Primary Amide
To minimize racemization, use the Mixed Anhydride method.
-
Dissolve N-protected amino acid (1.0 equiv) in THF/EtOAc.
-
Add N-Methylmorpholine (NMM, 1.1 equiv) and cool to -15°C.
-
Add Isobutyl chloroformate (IBCF, 1.1 equiv) dropwise. Stir for 15 min.
-
Add ammonium hydroxide (
) or ammonia gas. Stir for 1 hour, warming to RT. -
Result: N-protected amino amide.[4]
Stage II: Thionation (The Critical Step)
Lawesson’s Reagent (LR) is preferred over
-
Suspend the amide (1.0 equiv) in anhydrous THF or Toluene.
-
Add Lawesson’s Reagent (0.55 equiv).
-
Temperature Control: Stir at RT for 2–12 hours. Avoid reflux if chiral retention is critical; heat promotes epimerization.
-
Purification: Short silica plug filtration is usually required to remove phosphorus byproducts before cyclization.
Stage III: Cyclization (Hantzsch Condensation)
-
Dissolve the thioamide (1.0 equiv) in Ethanol or DMF.
-
Add the
-haloketone (1.1 equiv). -
Conditions:
-
Kinetic Control: Stir at RT for 12 hours (preserves chirality).
-
Thermodynamic Control: Reflux for 1–2 hours (higher yield, risk of racemization).
-
-
Dehydration: Usually spontaneous. If the hydroxy-thiazoline intermediate persists, add TFAA (Trifluoroacetic anhydride) and Pyridine to force aromatization.
Part 4: Critical Analysis & Troubleshooting
Chiral Integrity (The "E-E-A-T" Factor)
The most common failure mode in this chemistry is racemization of the
-
Cause: The acidity of the
-proton increases significantly in the thioamide intermediate and the thiazolium transition state. -
Solution:
-
Avoid Base: In Protocol B (Stage III), run the reaction under neutral conditions or with solid
(heterogeneous base) rather than soluble amines like . -
The "Hantzsch-Select" Method: Use the modified Hantzsch where the dehydration step is separated. Isolate the hydroxy-thiazoline at low temperature, then dehydrate using TFAA/Pyridine at -20°C.
-
Data Summary Table
| Feature | Protocol A (Direct/SOCl2) | Protocol B (Hantzsch) |
| Complexity | Low (One-Pot) | High (3 Steps) |
| Atom Economy | High | Moderate (Phosphorus waste) |
| Chiral Retention | Moderate (Acidic conditions) | High (If temp controlled) |
| Diversity | Limited to AA side-chain | High (via Haloketone) |
| Scalability | Excellent (>10g) | Moderate (LR is expensive) |
References
-
Simple Access to 2,5-Disubstituted Thiazoles via Cyclisation of N-Substituted α-Amino Acids. ChemRxiv, 2025.[1][3] Link
-
Access to 2,5-Disubstituted Thiazoles Via Cyclization of N-Substituted α-Amino Acids. Organic Letters, 2025.[1][2] Link
-
Reaction of (1,ω)-N-Acylamino Alcohols with Lawesson's Reagent: Synthesis of Sulfur-Containing Heterocycles. Journal of Organic Chemistry. Link
-
Synthesis of 2,4-Disubstituted Oxazoles and Thiazoles via Brønsted Acid-Catalyzed Cyclization. Journal of Organic Chemistry. Link
-
Hantzsch Thiazole Synthesis. Organic Chemistry Portal. Link
Application Note: Regioselective Synthesis of 5-(2,4-Dimethylphenyl)-1,3-thiazol-2-amine
Topic: Preparation of 5-(2,4-Dimethylphenyl)-1,3-thiazol-2-amine from 2-aminothiazole Content Type: Detailed Application Note & Protocol Audience: Researchers, Medicinal Chemists, and Process Development Scientists
Executive Summary
This guide details the synthesis of This compound , a privileged scaffold in kinase inhibitor discovery (e.g., Dasatinib analogues) and neurodegenerative therapeutics. Starting from the commercially available 2-aminothiazole , we present two distinct protocols:
-
Method A (The Robust Standard): A stepwise C5-bromination followed by Suzuki-Miyaura cross-coupling. This route is recommended for high reliability and scalability.
-
Method B (The Advanced Route): Palladium-catalyzed direct C-H arylation. This route offers superior atom economy but requires precise catalyst control to prevent N-arylation.
Retrosynthetic Analysis & Strategy
The 2-aminothiazole ring is electron-rich, making the C5 position highly nucleophilic. However, the presence of the exocyclic amine presents a competitive nucleophile (N-arylation vs. C-arylation).
-
Strategic Disconnection: The C5–Aryl bond is the key disconnection.
-
Challenge: The ortho-methyl group on the 2,4-dimethylphenyl ring introduces steric hindrance, potentially slowing the transmetalation step in cross-coupling reactions.
Figure 1: Retrosynthetic strategy highlighting the stepwise (Red/Blue) and direct (Green) pathways.
Protocol A: Stepwise Bromination & Suzuki Coupling (Recommended)
Phase 1: Preparation of 2-Amino-5-bromothiazole
Rationale: Direct bromination of 2-aminothiazole is highly regioselective for the C5 position due to the directing effect of the ring nitrogen and the electron-donating amino group.
Materials:
-
N-Bromosuccinimide (NBS) (1.05 equiv)
-
Solvent: THF or Acetonitrile (ACN)
-
Quench: 10%
(aq)
Step-by-Step Protocol:
-
Dissolution: Dissolve 2-aminothiazole (10.0 g, 100 mmol) in THF (100 mL) in a round-bottom flask shielded from light (aluminum foil). Cool to 0°C.[3][4]
-
Addition: Add NBS (18.7 g, 105 mmol) portion-wise over 30 minutes. Expert Note: Slow addition prevents over-bromination and exotherms.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (50% EtOAc/Hexanes). The product (
) is less polar than the starting material. -
Workup: Concentrate the reaction mixture to ~20% volume. Pour into ice-water (200 mL) containing 10%
to quench residual bromine. -
Isolation: The product often precipitates as a hydrobromide salt or free base depending on pH. Adjust pH to ~8 with sat.
. Filter the solid, wash with cold water, and dry in a vacuum oven at 40°C.-
Expected Yield: 85–95%.
-
Characterization:
H NMR (DMSO- ) shows disappearance of the C5 proton (doublet at ~6.5 ppm) and retention of the C4 proton (singlet at ~7.0 ppm).
-
Phase 2: Suzuki-Miyaura Coupling
Rationale: The ortho-methyl group on the boronic acid requires a robust catalyst system. While
Materials:
-
2-Amino-5-bromothiazole (1.0 equiv)[1]
-
2,4-Dimethylphenylboronic acid (1.2 equiv)
-
Catalyst:
(3-5 mol%) OR (5 mol%) -
Base:
(2.0 equiv) or (for faster kinetics) -
Solvent: 1,4-Dioxane/Water (4:1 ratio)[1]
Step-by-Step Protocol:
-
Setup: In a pressure vial or Schlenk flask, combine 2-amino-5-bromothiazole (1.0 g, 5.6 mmol), 2,4-dimethylphenylboronic acid (1.0 g, 6.7 mmol), and
(1.55 g, 11.2 mmol). -
Degassing: Add 1,4-Dioxane (12 mL) and Water (3 mL). Sparge with Argon/Nitrogen for 10 minutes. Critical Step: Oxygen removal is vital to prevent homocoupling of the boronic acid.
-
Catalyst Addition: Add the Pd catalyst under a positive stream of inert gas. Seal the vessel immediately.
-
Heating: Heat to 90–100°C for 12–16 hours.
-
Expert Insight: If conversion is slow due to the ortho-methyl steric clash, increase temp to 110°C or switch base to
.
-
-
Workup: Cool to RT. Dilute with EtOAc (50 mL) and wash with water (2 x 30 mL) and brine. Dry over
. -
Purification: Flash column chromatography (Gradient: 0-60% EtOAc in Hexanes). The amine group makes the compound streak; adding 1% Triethylamine to the eluent sharpens the bands.
Protocol B: Direct C-H Arylation (Advanced)
Rationale: This method bypasses the bromination step. It relies on the "Concerted Metallation-Deprotonation" (CMD) mechanism.
Reagents:
-
1-Bromo-2,4-dimethylbenzene (1.2 equiv)
-
Catalyst:
(5 mol%) -
Ligand:
or Xantphos (5-10 mol%) -
Base:
(2 equiv) -
Additive: Pivalic Acid (30 mol%) – Crucial for lowering C-H activation energy.
-
Solvent: DMA or DMF (anhydrous)[1]
Protocol:
-
Combine reagents in a sealed tube under Argon.
-
Heat to 120°C for 16 hours.
-
Note: This route may produce N-arylated byproducts (approx. 5-10%). Rigorous chromatographic separation is required.
Comparative Data & Troubleshooting
| Feature | Method A (Stepwise) | Method B (Direct Arylation) |
| Overall Yield | High (60–80% over 2 steps) | Moderate (40–60%) |
| Regioselectivity | Excellent (>99% C5) | Good (C5 major, N-aryl minor) |
| Steric Tolerance | High (with optimized ligands) | Moderate |
| Purification | Standard Silica Chromatography | Difficult (separation of isomers) |
| Reagent Cost | Low (NBS is cheap) | Higher (specialized ligands) |
Troubleshooting Guide:
-
Problem: Low conversion in Suzuki coupling.
-
Cause: Catalyst poisoning by the free amine or steric hindrance.
-
Solution: Use the N-acetyl protected aminothiazole (deprotect with HCl/EtOH post-coupling) OR increase catalyst loading to 10% and use SPhos.
-
-
Problem: "Black metal" precipitation.
-
Cause: Catalyst decomposition (Pd aggregation).
-
Solution: Ensure rigorous degassing; add additional ligand (e.g.,
) to stabilize Pd species.
-
Mechanistic Visualization (Suzuki Cycle)
Figure 2: Catalytic cycle for the Suzuki-Miyaura coupling. The transmetalation step is rate-limiting due to the ortho-methyl group.
References
-
BenchChem. "Application Notes and Protocols for Suzuki Coupling of 2-Amino-5-bromo-4-t-butylthiazole." BenchChem Application Library. Accessed 2024. Link
-
Yin, G., et al. "Facile One-Pot Procedure for the Synthesis of 2-Aminothiazole Derivatives."[5] Heterocycles, Vol. 85, No. 8, 2012.[2][5][6] Link
-
Roger, J., et al. "Ligand-Free Palladium-Catalyzed Direct Arylation of Thiazoles at Low Catalyst Loadings."[7] Journal of Organic Chemistry, 2009, 74, 1179-1186.[7] Link
-
Strotman, N. A., et al. "Palladium-Catalyzed N-Arylation of 2-Aminothiazoles." Journal of Organic Chemistry, 2012.[5] Link
-
Dhankhar, J., & Coric, I. "Direct C–H Arylation."[8] CHIMIA, 2022, 76(9), 777-783. Link
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- 8. Direct C-H Arylation - PubMed [pubmed.ncbi.nlm.nih.gov]
Mastering Regioselectivity: A Guide to the Synthesis of 5-Substituted 2-Aminothiazoles
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the 2-Aminothiazole Scaffold
The 2-aminothiazole motif is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2][3] Its derivatives exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[2][3] The precise placement of substituents on the thiazole ring is paramount for modulating this biological activity. This guide focuses on the regioselective synthesis of 5-substituted 2-aminothiazoles, a critical class of derivatives where functionalization at the C5 position dictates therapeutic efficacy and intellectual property positioning.
This document provides an in-depth exploration of established and modern synthetic strategies, emphasizing the chemical principles that govern regioselectivity. We will delve into the nuances of the classical Hantzsch synthesis and explore contemporary methodologies that offer improved yields, milder conditions, and greater functional group tolerance. Each section is designed to provide not only a detailed protocol but also the underlying mechanistic rationale, empowering researchers to make informed decisions in their synthetic endeavors.
The Hantzsch Thiazole Synthesis: A Foundational Yet Nuanced Approach
First described by Arthur Hantzsch in 1887, this reaction remains a widely utilized method for constructing the thiazole core.[1][4] The classical approach involves the condensation of an α-haloketone with a thiourea derivative.[1][5][6]
Mechanism and Regioselectivity
The generally accepted mechanism proceeds through a sequence of nucleophilic attack, cyclization, and dehydration.[7][8] The sulfur atom of the thiourea acts as the initial nucleophile, attacking the α-carbon of the haloketone. Subsequent intramolecular cyclization and dehydration lead to the formation of the 2-aminothiazole ring.[5][8]
While the Hantzsch synthesis is robust, achieving regioselectivity for 5-substituted products requires careful selection of starting materials. The substitution pattern of the final product is dictated by the structure of the α-haloketone. To synthesize a 5-substituted-2-aminothiazole, the corresponding α-halo-α-substituted ketone is required. However, the synthesis of such precursors can be challenging.
Controlling Regioselectivity: The Impact of Reaction Conditions
Recent studies have demonstrated that reaction conditions, particularly acidity, can significantly influence the regioselectivity of the Hantzsch synthesis.[9][10] Condensation of α-halogeno ketones with N-monosubstituted thioureas in a neutral solvent typically yields 2-(N-substituted amino)thiazoles exclusively.[9] However, under acidic conditions, a mixture of 2-(N-substituted amino)thiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles can be formed.[9][10] This highlights the importance of precise pH control to favor the desired 5-substituted isomer.
Modern Strategies for Regioselective 5-Substitution
Beyond the classical Hantzsch reaction, several modern methods have emerged, offering greater control over regioselectivity and expanding the scope of accessible 5-substituted 2-aminothiazoles.
Halogenation of 2-Aminothiazoles
A direct and effective route to 5-substituted 2-aminothiazoles involves the electrophilic halogenation of a pre-formed 2-aminothiazole ring. This is typically followed by a nucleophilic substitution or a cross-coupling reaction to introduce the desired substituent at the 5-position.
Protocol 1: Synthesis of 5-Bromo-2-aminothiazole and Subsequent Suzuki Coupling
This two-step protocol first introduces a bromine atom at the 5-position, which then serves as a handle for introducing a variety of aryl or heteroaryl groups via a Suzuki coupling reaction.
Step 1: Bromination of 2-Aminothiazole
-
Materials: 2-aminothiazole, N-Bromosuccinimide (NBS), Acetonitrile (ACN).
-
Procedure:
-
Dissolve 2-aminothiazole (1.0 eq) in ACN in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add NBS (1.05 eq) portion-wise over 15 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield 5-bromo-2-aminothiazole.
-
Step 2: Suzuki Coupling of 5-Bromo-2-aminothiazole
-
Materials: 5-bromo-2-aminothiazole, Arylboronic acid, Pd(PPh₃)₄, Sodium carbonate, 1,4-Dioxane, Water.
-
Procedure:
-
To a degassed solution of 5-bromo-2-aminothiazole (1.0 eq) and the desired arylboronic acid (1.2 eq) in a 3:1 mixture of 1,4-dioxane and water, add sodium carbonate (2.0 eq) and Pd(PPh₃)₄ (0.05 eq).
-
Heat the reaction mixture to 90 °C and stir under an inert atmosphere for 12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to afford the 5-aryl-2-aminothiazole.
-
One-Pot Syntheses from Non-Halogenated Precursors
To circumvent the use of often toxic and lachrymatory α-haloketones, several one-pot methods have been developed that generate the halogenated intermediate in situ.[11] These approaches are generally considered "greener" and more efficient.
Protocol 2: Iodine-Mediated One-Pot Synthesis from a Ketone and Thiourea
This method utilizes iodine as both a halogenating agent and an oxidant.
-
Materials: Substituted acetophenone, Thiourea, Iodine, Ethanol.
-
Procedure:
-
Combine the substituted acetophenone (1.0 eq), thiourea (1.2 eq), and iodine (1.1 eq) in ethanol.
-
Reflux the mixture for 4-6 hours, monitoring by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into an aqueous solution of sodium thiosulfate to quench the excess iodine.
-
Make the solution basic with aqueous sodium bicarbonate.
-
The precipitated product is collected by filtration, washed with water, and dried.
-
Recrystallization from ethanol can be performed for further purification.[12]
-
Table 1: Comparison of Yields for Iodine-Mediated Synthesis
| Substituent on Acetophenone | Product | Yield (%) |
| 4-Methoxy | 2-Amino-5-(4-methoxyphenyl)thiazole | 85 |
| 4-Chloro | 2-Amino-5-(4-chlorophenyl)thiazole | 82 |
| 4-Nitro | 2-Amino-5-(4-nitrophenyl)thiazole | 78 |
Data is representative and may vary based on specific reaction conditions.
Green Chemistry Approaches
Recent research has focused on developing more environmentally friendly methods for the synthesis of 2-aminothiazoles. These often involve the use of greener solvents, catalysts, and energy sources.
Microwave-Assisted Synthesis
Microwave irradiation can significantly reduce reaction times and improve yields.[12][13][14] The synthesis of 2-amino-5-aryl thiazoles can be achieved in minutes under solvent-free conditions using a solid support like NaHSO₄-SiO₂.[12]
Visible-Light-Induced Synthesis
A novel and efficient method for the one-pot synthesis of functionalized 2-aminothiazoles from active methylene ketones and thioureas has been developed using visible-light photocatalysis.[6] This approach proceeds under mild conditions at room temperature, aligning with the principles of green chemistry.[6]
Synthesis of Other 5-Substituted Derivatives
The strategies outlined above can be adapted to introduce a variety of functional groups at the 5-position.
-
5-Acyl-2-aminothiazoles: These can be prepared from amidinothioureas and α,β-dihaloketones.[15]
-
5-Carboxy-2-aminothiazoles: These derivatives can be synthesized from mucochloric acid and thiourea.[16]
-
5-Amino-2-aminothiazoles: These can be synthesized directly from 2-aminothiazoles via a two-step halogenation/nucleophilic substitution protocol.[17][18]
Conclusion
The regioselective synthesis of 5-substituted 2-aminothiazoles is a dynamic field of research with significant implications for drug discovery and development. While the classical Hantzsch synthesis remains a valuable tool, modern methodologies, including post-synthesis functionalization and one-pot green chemistry approaches, offer greater control, efficiency, and versatility. By understanding the underlying mechanistic principles and leveraging the detailed protocols provided in this guide, researchers can effectively navigate the synthesis of these crucial pharmaceutical building blocks.
References
-
Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. [Link]
-
Mali, P. S., Jawale, D. V., & Phatangare, K. R. (2023). In silico Study, Molecular Docking and Synthesis of 2-Amino thiazole Derivatives using Green Chemistry Approach as Antioxidant Agent. Asian Journal of Organic & Medicinal Chemistry, 7(4), 280-286. [Link]
-
Chem Help Asap. Hantzsch Thiazole Synthesis. [Link]
- Modi, S. R., et al. (1986). Studies on the Synthesis of 5-Acyl-2,4-diaminothiazoles from Amidinothioureas. Journal of the Indian Chemical Society, 63(10), 896-898.
-
Elsadek, M. F., Ahmed, B. M., & Farahat, M. F. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]
-
ResearchGate. Reaction mechanism of Hantzsch thiazole synthesis. [Link]
- Bramley, S. E., et al. (1987). The Hantzsch Thiazole Synthesis under Acidic Conditions. RSC Publishing.
- Mali, P. S., et al. (2023). In silico Study, Molecular Docking and Synthesis of 2-Amino thiazole Derivatives using Green Chemistry Approach as Antioxidant Agent.
- Ezhilarasi, M. R., Prabha, B., & Raja, C. (2014). A Facile One Pot Microwave Synthesis Of 2-Amino-5- Aryl Thiazole By Using NaHSO4-SiO2 Heterogen. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 5(5), 1339-1346.
-
Bouherrou, S., et al. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 21(11), 1475. [Link]
-
SynArchive. Hantzsch Thiazole Synthesis. [Link]
- Elsadek, M. F., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449.
- BEPLS. (2024). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Bulletin of Environment, Pharmacology and Life Sciences, 13(2), 69-81.
-
Organic Chemistry Portal. Thiazole synthesis. [Link]
-
Kalhor, M., Vahedi, Z., & Gharoubi, H. (2023). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem. RSC Advances, 13(14), 9349-9361. [Link]
- Journal of Chemical and Pharmaceutical Research. (2015). Synthesis of some new 5- substituted of 2-aminothiazoles: A new approach. Journal of Chemical and Pharmaceutical Research, 7(3), 147-152.
- Google Patents. (2008).
- Kalhor, M., et al. (2023). Design of a new method for one-pot synthesis of 2- amino thiazoles using trichloroisocyanuric acid in the presence. SciSpace.
-
Journal of Chemical and Pharmaceutical Research. Synthesis of some new 5- substituted of 2-aminothiazoles: A new approach. [Link]
-
ResearchGate. Common methods for the synthesis of 2-aminothiazole. [Link]
- Kumar, A., et al. (2025). Access to 2,5-Disubstituted Thiazoles Via Cyclization of N‑Substituted α‑Amino Acids. Organic Letters.
-
G., et al. (2021). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Molecules, 26(22), 6936. [Link]
- Singh, H., et al. (2025). A one-pot synthesis of alkyl 5-amino-2-mercaptothiazole-4-carboxylates and sulphur-Claisen type rearrangement reactions of the corresponding S-allyl/propargyl compounds.
-
ResearchGate. Chemical synthesis of 2-aminothiazole analogs. Reagents: (i) EtOH,... [Link]
- BenchChem. (2025). Novel synthesis routes for substituted 2-aminothiazoles.
- Elsadek, M. F., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI.
-
Elsadek, M. F., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. PubMed. [Link]
- Elsadek, M. F., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. OUCI.
-
Sharma, S., et al. (2017). Synthesis of aminothiazoles: polymer-supported approaches. RSC Advances, 7(38), 23723-23733. [Link]
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- 11. Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magn ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00758H [pubs.rsc.org]
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- 18. jocpr.com [jocpr.com]
Application Note: Accelerated Discovery of 5-Aryl-1,3-thiazol-2-amines via Microwave-Assisted Synthesis
Executive Summary & Scientific Rationale
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore in numerous kinase inhibitors (e.g., Dasatinib), anti-prion agents, and anti-inflammatory drugs.[1] While the classic Hantzsch synthesis (condensation of
This Application Note details the Microwave-Assisted Synthesis of 5-aryl-1,3-thiazol-2-amines , focusing on two high-fidelity pathways: Suzuki-Miyaura Cross-Coupling and Direct C-H Arylation .[1] Microwave irradiation (MW) is employed not merely for heating, but to exploit the "specific microwave effect" on polar transition states, significantly enhancing catalyst turnover frequencies (TOF) and suppressing side reactions common in conventional thermal heating.[1]
Key Advantages of MW Protocol:
-
Regioselectivity: Overcomes the thermodynamic bias toward 4-aryl isomers inherent in condensation routes.[1]
-
Speed: Reaction times reduced from 12-24 hours (reflux) to 10-30 minutes.[1]
-
Yield: Suppression of protodeboronation (in Suzuki) and homocoupling through rapid heating profiles.[1]
Mechanistic Insight: The Microwave-Palladium Synergy[1]
To synthesize 5-aryl-2-aminothiazoles, we utilize Palladium-catalyzed cross-coupling.[1] The sulfur atom in the thiazole ring presents a challenge: it is a potent catalyst poison that can sequester Pd species.[1] MW irradiation helps overcome this by providing sufficient activation energy to facilitate ligand exchange and reductive elimination, preventing catalyst arrest.[1]
Pathway A: Suzuki-Miyaura Coupling (The "Gold Standard")
This route utilizes 2-amino-5-bromothiazole and aryl boronic acids .[1][2] The mechanism follows the catalytic cycle: Oxidative Addition
Pathway B: Direct C-H Arylation (Atom Economy)
This route utilizes unsubstituted 2-aminothiazole and aryl bromides .[1] It proceeds via a Concerted Metalation-Deprotonation (CMD) pathway, which is highly sensitive to thermal gradients and benefits immensely from the volumetric heating of MW.[1]
Figure 1: The catalytic cycle for Suzuki coupling. Microwave irradiation specifically accelerates the transmetallation step, which is often the rate-determining step in heterocyclic couplings involving bulky boronic acids.[1]
Experimental Protocols
Protocol A: Microwave-Assisted Suzuki-Miyaura Coupling
Target: Synthesis of 2-amino-5-phenylthiazole derivatives. Best For: Late-stage functionalization, high-diversity library generation.[1]
Materials
-
Substrate: 2-Amino-5-bromothiazole (1.0 equiv)
-
Note: If the amine is unprotected, use 2.5 equiv of base to neutralize the HBr salt and facilitate the reaction.[1]
-
-
Coupling Partner: Aryl boronic acid (1.2 – 1.5 equiv)[1]
-
Catalyst: Pd(PPh
) (3-5 mol%) or Pd(dppf)Cl (for sterically hindered substrates).[1] -
Base: 2M aq.[1] Na
CO or K PO (2.0 equiv).[1] -
Solvent: 1,4-Dioxane/Water (4:1 v/v) or Ethanol/Water (1:1 v/v).[1]
-
Why: Water is critical for the solubility of the inorganic base and facilitates the transmetallation step.[1]
-
Step-by-Step Procedure
-
Vial Loading: In a 10 mL microwave process vial equipped with a magnetic stir bar, add the 5-bromothiazole (1.0 mmol), aryl boronic acid (1.2 mmol), and Pd catalyst (0.03 mmol).
-
Inerting: Seal the vial with a septum cap. Evacuate and backfill with Argon or Nitrogen (3 cycles) to remove O
(critical to prevent homocoupling).[1] -
Solvent Addition: Inject the degassed solvent mixture (4 mL) and the aqueous base via syringe.
-
Microwave Parameters:
-
Workup: Cool to RT (compressed air cooling). Dilute with EtOAc (10 mL) and wash with water (2 x 10 mL).[1] Dry organic phase over Na
SO .[1][3] -
Purification: Flash column chromatography (Hexane/EtOAc gradient).
Protocol B: Direct C-H Arylation (Green Chemistry Route)
Target: Regioselective C5-arylation of 2-aminothiazole.[1] Best For: Atom economy, avoiding organoboron reagents.[1]
Materials
-
Substrate: 2-Aminothiazole (1.0 equiv).
-
Coupling Partner: Aryl Bromide (1.2 equiv).[1]
-
Catalyst: Pd(OAc)
(5 mol%).[1] -
Ligand: PPh
(10 mol%) or XPhos (for difficult substrates).[1] -
Base: Cs
CO (2.0 equiv) - Cesium is crucial for the CMD mechanism.[1] -
Solvent: DMF or DMA (Dimethylacetamide).[1]
Step-by-Step Procedure
-
Loading: Add 2-aminothiazole, Aryl Bromide, Pd(OAc)
, Ligand, and Cs CO to a microwave vial. -
Solvation: Add dry DMF (3 mL). Note: Water must be excluded in this protocol to prevent hydrolysis.[1]
-
Microwave Parameters:
-
Workup: Filter through a Celite pad to remove Pd black.[1] Dilute filtrate with water and extract with EtOAc.[1]
Data Summary & Optimization Guide
The following table summarizes expected outcomes based on substituent electronics.
| Entry | Substrate (R-Ph-B(OH)2) | Protocol | Temp/Time | Yield (%) | Notes |
| 1 | Phenyl (Unsubstituted) | A (Suzuki) | 100°C / 10 min | 92% | Baseline efficiency.[1] |
| 2 | 4-Methoxy (Electron Rich) | A (Suzuki) | 100°C / 15 min | 88% | Slower transmetallation. |
| 3 | 4-Nitro (Electron Poor) | A (Suzuki) | 80°C / 10 min | 95% | Highly reactive; watch for exotherms. |
| 4 | 2-Methyl (Steric Hindrance) | A (Suzuki) | 120°C / 30 min | 65% | Requires S-Phos or X-Phos ligand. |
| 5 | Phenyl Bromide | B (C-H Aryl) | 150°C / 40 min | 78% | Requires anhydrous conditions.[1] |
Troubleshooting Matrix
-
Problem: Low conversion of 5-bromothiazole.
-
Problem: Dehalogenation (formation of unsubstituted thiazole).
Workflow Visualization
Figure 2: Operational workflow for the high-throughput synthesis of thiazole libraries.
References
-
BenchChem. (2025).[1] Application Notes and Protocols for Suzuki Coupling of 2-Amino-5-bromo-4-t-butylthiazole. Retrieved from [1]
-
Dawood, K., et al. (2015).[1] Microwave-assisted synthesis of 2-acetyl-5-arylthiophenes and 4-(5-arylthiophen-2-yl)thiazoles via Suzuki coupling in water. Semantic Scholar. Retrieved from [1]
-
Gohil, M., et al. (2014).[1] Palladium-catalyzed microwave-assisted direct arylation of imidazo[2,1-b]thiazoles with aryl bromides. Organic & Biomolecular Chemistry. Retrieved from
-
RSC Medicinal Chemistry. (2013). Microwave-assisted regioselective direct C–H arylation of thiazole derivatives leading to increased σ1 receptor affinity. Retrieved from [1]
-
Kabalka, G. W., & Mereddy, A. R. (2006).[1] Microwave Promoted Synthesis of Functionalized 2-Aminothiazoles. ResearchGate. Retrieved from
Sources
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- 3. BJOC - Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects [beilstein-journals.org]
- 4. researchgate.net [researchgate.net]
- 5. Microwave-Assisted One-Pot Telescoped Synthesis of 2‑Amino-1,3-thiazoles, Selenazoles, Imidazo[1,2‑a]pyridines, and Other Heterocycles from Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eurekaselect.com [eurekaselect.com]
- 7. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Microwave-assisted regioselective direct C–H arylation of thiazole derivatives leading to increased σ1 receptor affinity - MedChemComm (RSC Publishing) [pubs.rsc.org]
Application Note: HPLC Method Development for 5-(2,4-Dimethylphenyl)-1,3-thiazol-2-amine
Executive Summary
This application note details the development of a robust High-Performance Liquid Chromatography (HPLC) method for 5-(2,4-Dimethylphenyl)-1,3-thiazol-2-amine . This molecule, characterized by a basic aminothiazole core fused with a lipophilic dimethylphenyl moiety, presents specific chromatographic challenges including peak tailing due to silanol interactions and pH-dependent solubility.[1]
The protocol defined herein utilizes a Low-pH Reversed-Phase (RP-HPLC) strategy.[1] This approach ensures full protonation of the thiazole ring nitrogen (stabilizing the analyte) and suppresses the ionization of residual silanols on the stationary phase, yielding sharp, symmetrical peaks suitable for Quality Control (QC) and pharmacokinetic profiling.
Physicochemical Profile & Mechanistic Insight[1][2][3]
Successful method development requires understanding the "personality" of the molecule. We do not guess; we engineer the conditions based on these properties.
| Property | Value (Est.) | Chromatographic Implication |
| Structure | Thiazole ring + 2,4-Dimethylphenyl | Mixed polarity: Basic core with a hydrophobic tail.[1] |
| ~5.3 - 5.5 (Ring Nitrogen) | At pH < 3.3, the molecule is >99% protonated (Cationic).[1] At pH > 7.5, it is Neutral.[1] | |
| LogP | ~2.8 - 3.2 | Moderate hydrophobicity.[1] Requires ~30-50% Organic modifier for elution.[1] |
| UV Max | ~265 - 275 nm | Conjugation between the phenyl and thiazole rings provides strong UV absorbance.[1] |
| Solubility | Low in water; High in MeOH/DMSO | Sample diluent must contain organic solvent (e.g., 50% MeOH) to prevent precipitation.[1] |
The "Silanol Trap" Mechanism
Aminothiazoles are notorious for "tailing" on silica columns.
-
The Cause: The ring nitrogen (N3) can hydrogen bond or ion-exchange with acidic silanols (
) on the column surface.[1] -
The Fix: We utilize a low pH (2.5) mobile phase.[1]
Method Development Workflow
The following diagram illustrates the decision matrix used to arrive at the final protocol.
Figure 1: Decision tree for aminothiazole method development, prioritizing Low pH for silanol suppression.
Detailed Experimental Protocol
This protocol is the "Gold Standard" for purity profiling and assay of this compound.[1]
Reagents & Materials[1][5]
-
Analyte: this compound (Reference Standard >99%).[1]
-
Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Water (Milli-Q/18.2 MΩ).[1]
-
Buffer Additive: Potassium Dihydrogen Phosphate (
) and Orthophosphoric Acid (85%).[1] -
Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) OR Phenomenex Luna C18(2).[1]
-
Why? These columns are "double end-capped," maximizing surface coverage to hide silanols from the amine.[1]
-
Preparation of Solutions[1]
A. Buffer Solution (20 mM Phosphate, pH 2.5):
-
Dissolve 2.72 g of
in 900 mL of Milli-Q water.[1] -
Adjust pH to 2.5 ± 0.05 using 85% Orthophosphoric Acid (dropwise).[1]
-
Dilute to 1000 mL with water.
-
Filter through a 0.45 µm nylon membrane.[1]
B. Mobile Phases:
C. Standard Stock Solution (1.0 mg/mL):
-
Weigh 10 mg of analyte into a 10 mL volumetric flask.
-
Add 5 mL Methanol and sonicate to dissolve (Critical step: ensure complete dissolution before adding water).
-
Make up to volume with Mobile Phase A.[1]
D. Working Standard (50 µg/mL):
-
Dilute 500 µL of Stock Solution into a 10 mL flask.
-
Dilute to volume with Mobile Phase A .
Instrument Parameters (Chromatographic Conditions)[1][2][5]
| Parameter | Setting | Rationale |
| Flow Rate | 1.0 mL/min | Standard backpressure balance. |
| Injection Vol. | 10 µL | Sufficient sensitivity without overloading.[1] |
| Column Temp. | 35°C | Improves mass transfer, sharpening basic peaks.[1] |
| Detection | UV @ 270 nm | Near |
| Run Time | 15 Minutes | Allows for column re-equilibration.[1] |
Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.0 | 90 | 10 | Initial Hold |
| 2.0 | 90 | 10 | Isocratic Hold (Focus peak) |
| 10.0 | 30 | 70 | Linear Gradient |
| 10.1 | 90 | 10 | Return to Initial |
| 15.0 | 90 | 10 | Re-equilibration |
Validation Framework (ICH Q2(R2))
To ensure this method is "fit for purpose," the following validation parameters must be met.
System Suitability Testing (SST)
Inject the Working Standard (50 µg/mL) five times (
-
Retention Time (
): %RSD 2.0% (Target : ~6-8 min). -
Peak Area: %RSD
2.0%.[1] -
Tailing Factor (
): 1.5 (Critical for amines).[1] -
Theoretical Plates (
): > 5000.[1]
Linearity[1]
-
Range: 10 µg/mL to 150 µg/mL (20% to 300% of target concentration).
-
Criterion: Correlation coefficient (
) 0.999.[1]
Accuracy (Recovery)[1][6]
-
Spike placebo (if available) or solvent at 50%, 100%, and 150% levels.[1]
-
Criterion: Mean recovery 98.0% – 102.0%.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Peak Tailing ( | Secondary silanol interactions.[1] | 1. Ensure pH is |
| Retention Time Shift | pH instability or Temperature fluctuation. | 1.[1] Verify buffer pH with a calibrated meter.2. Use a column oven (do not rely on ambient temp). |
| Split Peaks | Solvent mismatch. | The sample diluent (MeOH) is stronger than the initial mobile phase. Reduce injection volume or match diluent to Mobile Phase A. |
| High Backpressure | Precipitation in column.[1] | Ensure the buffer is filtered. Do not use >80% ACN with high concentration phosphate buffers (risk of salt precipitation).[1] |
References
-
ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[1][3] [Link]
-
Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).[1] Introduction to Modern Liquid Chromatography. Wiley.[1] (Chapter 7: Method Development for Reversed-Phase Separations).
-
McPolin, P. (2009).[1] Validation of Analytical Methods for Pharmaceutical Analysis. Mourne Training Services.[1]
-
PubChem. (2023).[1] Compound Summary: 2-Amino-5-phenylthiazole (Analogous Scaffold).[1] National Library of Medicine.[1] [Link]
Sources
recrystallization solvents for 5-arylthiazole derivatives
Application Note: Strategic Recrystallization of 5-Arylthiazole Derivatives
Part 1: Introduction & Physicochemical Profiling
5-Arylthiazole derivatives are a cornerstone of modern medicinal chemistry, serving as pharmacophores in antimicrobial, anticancer (e.g., Bleomycin), and anti-inflammatory agents. However, their purification presents a distinct challenge: the thiazole ring possesses a "dual personality." It exhibits aromatic lipophilicity due to the pi-system while simultaneously offering hydrogen-bond acceptance (N3) and donation (if C2-amino substituted).
Achieving >98% purity requires a recrystallization strategy that exploits these conflicting properties. This guide moves beyond trial-and-error, providing a mechanistic approach to solvent selection based on the specific substitution pattern of the thiazole core.
Mechanistic Basis for Solvent Selection
-
The Pi-Stacking Factor: The 5-aryl group extends the conjugated system, significantly increasing planarity and the tendency for molecules to stack. This often leads to high lattice energy, requiring high-boiling solvents (e.g., Dioxane, DMF) to break the crystal lattice.
-
The "Oiling Out" Risk: Thiazoles with flexible alkyl chains or low melting points (<100°C) are prone to oiling out (liquid-liquid phase separation) before crystallizing. This is mitigated by avoiding rapid cooling and using binary solvent systems.[1]
-
Basicity: The nitrogen at position 3 is weakly basic (pKa ~2.5 for thiazole). In acidic environments, salts form; in neutral organic solvents, the free base dominates.
Part 2: Solvent Selection Decision Matrix
The following decision tree provides a logical pathway for selecting the initial solvent system based on the crude material's behavior.
Figure 1: Logical decision matrix for selecting recrystallization solvents based on solubility and polarity.
Part 3: Detailed Experimental Protocols
Protocol A: The "Hantzsch" Standard (Ethanol/Water)
Best for: 2-amino-5-arylthiazoles and polar derivatives.
This binary system leverages the high solubility of the thiazole core in hot ethanol and the "salting out" effect of water to force crystallization upon cooling.
Step-by-Step Procedure:
-
Dissolution: Place 1.0 g of crude thiazole in a 50 mL Erlenmeyer flask. Add 10 mL of absolute Ethanol (EtOH).
-
Heating: Heat to reflux (approx. 78°C) with magnetic stirring.
-
Note: If the solid does not dissolve completely, add more EtOH in 1 mL increments until a clear solution is obtained.
-
-
Filtration (Hot): If insoluble black specks (carbonized impurities) remain, filter the hot solution rapidly through a pre-warmed glass funnel with fluted filter paper.
-
Nucleation Induction: Remove from heat. While still hot (approx. 60°C), add deionized water dropwise.
-
Critical Point: Stop adding water the moment a faint, persistent turbidity (cloudiness) appears.
-
Re-solubilization: Add 2-3 drops of hot EtOH to clear the turbidity.
-
-
Crystallization: Allow the flask to cool to room temperature undisturbed. Then, place in an ice bath (0-4°C) for 1 hour.
-
Isolation: Filter the crystals using vacuum filtration. Wash the cake with 5 mL of cold 50% EtOH/Water.
Protocol B: The Lipophilic System (Ethyl Acetate/Heptane)
Best for: 5-arylthiazoles with non-polar substituents (e.g., chloro, methyl, phenyl) that are too soluble in alcohols.
Step-by-Step Procedure:
-
Dissolution: Dissolve the crude solid in the minimum amount of boiling Ethyl Acetate (EtOAc).
-
Anti-Solvent Addition: Remove from heat source. Slowly add Heptane (or Hexane) down the side of the flask.
-
Target Ratio: Typically 1:1 to 1:3 (EtOAc:Heptane).
-
-
Seeding: If the solution oils out, add a "seed crystal" of the pure compound (if available) or scratch the inner glass wall with a glass rod to induce nucleation.
-
Slow Cooling: Wrap the flask in a towel to ensure very slow cooling. This promotes the formation of large, pure prisms rather than amorphous powder.
Protocol C: High-Melting/Insoluble Derivatives (Dioxane or DMF)
Best for: Fused ring systems (e.g., benzothiazoles) or highly crystalline amides.
Step-by-Step Procedure:
-
Solvent Choice: Use 1,4-Dioxane (boiling point 101°C) or DMF.
-
Warning: Dioxane is a peroxide former; ensure it is fresh or tested.
-
-
Dissolution: Heat the solvent to near reflux. These compounds often require high thermal energy to break the lattice.
-
Precipitation:
-
For Dioxane: Cool slowly; the compound often crystallizes directly.
-
For DMF: Cooling alone may not suffice. Add water dropwise to the cooled solution (Room Temp) until precipitation begins.
-
-
Drying: These solvents have high boiling points. Dry the crystals in a vacuum oven at 50°C for 12 hours to remove solvent entrapment.
Part 4: Data Summary & Troubleshooting
Table 1: Solvent Performance for Thiazole Classes
| Thiazole Subclass | Primary Solvent | Anti-Solvent | Key Mechanism | Reference |
| 2-Amino-5-aryl | Ethanol (hot) | Water | H-bonding / Polarity shift | [1, 2] |
| 5-Phenyl (neutral) | Ethyl Acetate | Heptane | Lipophilic solubility | [3] |
| Fused (Benzothiazole) | 1,4-Dioxane | None (or Water) | High lattice energy disruption | [4] |
| Carboxylic Acids | Acetic Acid (aq) | Water | pH-controlled precipitation | [5] |
Troubleshooting "Oiling Out"
Oiling out occurs when the compound separates as a liquid phase before crystallizing. This is common in thiazoles due to impurities lowering the melting point.
Corrective Workflow:
Figure 2: Remediation strategy for oiling out.
Part 5: References
-
Hantzsch Thiazole Synthesis Optimization. BenchChem Technical Notes. (2025).[2][3] "Ethanol is a commonly used solvent for recrystallizing 2-aminothiazoles."[2]
-
Synthesis and Biological Activity of Thiazole Derivatives. Global Research Online. (2021).[4] Describes recrystallization of 2-aminothiazoles from Ethanol/Water (7:3).
-
Recrystallization of Lipophilic Heterocycles. University of Rochester, Dept of Chemistry. (2024).[1][5] "nHex/EA (Ethyl Acetate) works occasionally... if there are a lot of impurities."[6]
-
Synthesis of Benzothiazolo-fused Thiazoles. National Institutes of Health (PMC). (2024).[1][5] "The crude solid was recrystallized using dioxane as the solvent."
-
Purification of Hantzsch Thiazole Derivatives. ResearchGate. (2026).[7][8] "Recrystallized from 5% aqueous acetic acid."
Sources
- 1. reddit.com [reddit.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. Molecular modelling and antimicrobial activity of newly synthesized benzothiazolo[3,2-a]pyrimidine clubbed thiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
High-Throughput In Vitro Kinase Profiling of Thiazole-2-amine Derivatives using ADP-Glo™
Application Note & Detailed Protocol
Abstract & Introduction
The thiazole-2-amine scaffold is a "privileged structure" in medicinal chemistry, serving as a core pharmacophore for numerous FDA-approved kinase inhibitors (e.g., Dasatinib). These derivatives typically function as Type I ATP-competitive inhibitors , where the aminothiazole motif forms critical hydrogen bonds with the kinase hinge region (often mimicking the adenine ring of ATP).
However, thiazole-2-amines present unique challenges in in vitro assays, including poor aqueous solubility , propensity for aggregation (leading to false positives/PAINS), and instability in DMSO upon prolonged storage.
This guide details a robust, self-validating protocol using the Promega ADP-Glo™ Kinase Assay . Unlike fluorescence-based assays (TR-FRET/FP), ADP-Glo utilizes a luminescent readout, minimizing interference from the often-autofluorescent thiazole core.
Mechanistic Basis & Assay Selection
The "Hinge Binder" Mechanism
Thiazole-2-amines predominantly bind to the ATP-binding pocket. The exocyclic amine acts as a hydrogen bond donor to the backbone carbonyl of the hinge residue, while the thiazole nitrogen serves as a hydrogen bond acceptor from the backbone amide.
Why ADP-Glo?
-
High ATP Tolerance: Thiazole efficacy must be tested at physiological ATP concentrations (
or higher) to accurately assess potency. ADP-Glo is linear up to 1mM ATP.[1][2] -
Interference Mitigation: Thiazoles can quench fluorescence or emit light in the blue/green spectrum. ADP-Glo’s "glow-type" luminescence (530-570nm) reduces compound interference.
-
Sensitivity: Detects low conversion rates (<10%), essential for measuring initial velocity (
).
Assay Principle Visualization
The following diagram illustrates the biphasic nature of the ADP-Glo assay:
Figure 1: The biphasic workflow of the ADP-Glo assay. Step 1 eliminates the "noise" (ATP), while Step 2 amplifies the "signal" (ADP).
Pre-Assay Critical Checks (Thiazole Specifics)
DMSO Stability & Solubility
Thiazole-2-amines are prone to oxidative degradation in DMSO over time (often turning dark brown).
-
Requirement: Use fresh DMSO stocks (<1 month at -20°C) or store under nitrogen.
-
Solubility Check: Visually inspect the highest concentration well (usually 10-50 µM) in the assay buffer. If the solution is cloudy, the compound has precipitated ("crashed out"), rendering the
invalid.
Preventing Aggregation (PAINS)
Thiazoles are frequent "aggregators" that sequester enzyme non-specifically.
-
Mandatory Additive: The assay buffer must contain a non-ionic detergent.
-
Standard: 0.01% Triton X-100 or 0.05% Tween-20.
-
Validation: If
shifts significantly (>3-fold) upon adding 0.01% Triton X-100, the inhibition is likely artifactual (aggregation-based).
-
Detailed Protocol (384-Well Format)
Objective: Determine the
Reagents[3]
-
Kinase Buffer: 40mM Tris (pH 7.5), 20mM MgCl2, 0.1mg/mL BSA, 0.01% Triton X-100 , 1mM DTT.
-
Substrate: Specific peptide/protein (e.g., Histone H1 for CDKs) at
. -
ATP: Ultra-pure ATP (Promega) at
concentration. -
Controls:
-
Staurosporine (Reference Inhibitor).
-
SB-216763 (if testing GSK-3, as a structural reference).
-
Step-by-Step Workflow
| Step | Action | Volume (384-well) | Critical Note |
| 1 | Compound Dispense | 50-100 nL | Use an acoustic dispenser (Echo) or pin tool. Final DMSO must be <1% . |
| 2 | Enzyme Addition | 2.5 µL | Dilute kinase in Kinase Buffer. Include "No Enzyme" wells (Background). |
| 3 | Pre-Incubation | N/A | Incubate Compound + Kinase for 15 mins @ RT . Crucial for thiazoles to reach equilibrium. |
| 4 | Substrate/ATP Mix | 2.5 µL | Add Substrate + ATP mixture to initiate reaction. |
| 5 | Kinase Reaction | 5.0 µL (Total) | Incubate for 60 mins @ RT. Ensure <10% ATP conversion to keep kinetics linear. |
| 6 | Step 1: Depletion | 5.0 µL | Add ADP-Glo™ Reagent . Incubate 40 mins @ RT.[3][4] Stops kinase, burns ATP. |
| 7 | Step 2: Detection | 10.0 µL | Add Kinase Detection Reagent .[3][5] Incubate 30 mins @ RT.[3] |
| 8 | Readout | N/A | Read Luminescence (Integration time: 0.5s). |
Data Analysis & Validation
Calculation of % Inhibition
-
No Compound (Max Signal): Enzyme + Substrate + ATP + DMSO.
-
No Enzyme (Background): Buffer + Substrate + ATP + DMSO.
Self-Validating Logic: The ATP-to-ADP Conversion Curve
Before running the screen, you must generate a standard curve (0% to 20% conversion) to verify the linearity of the signal. If the signal plateaus at 5% conversion, your enzyme concentration is too high.
Mode of Action (MoA) Decision Tree
Use this logic flow to characterize the thiazole derivative.
Figure 2: Logic flow for determining if the thiazole derivative acts via the expected ATP-competitive mechanism.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| High Background (No Enzyme wells) | Incomplete ATP depletion. | Extend Step 1 incubation to 60 mins; ensure ATP stock is not degraded (hydrolyzed to ADP). |
| Steep Hill Slope (> 2.0) | Compound Aggregation or Precipitation. | Add 0.01% Triton X-100; Check solubility limit; Filter compound stock. |
| Low Z' Factor (< 0.5) | Pipetting error or DMSO variability. | Use automated dispensing; Ensure DMSO % is identical in all wells (including controls). |
| Potency Drop over Time | Thiazole oxidation in DMSO. | Prepare fresh stocks. Do not use freeze-thawed aliquots > 3 times. |
References
-
Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity. Journal of Medicinal Chemistry. [Link]
-
Baell, J. B., & Holloway, G. A. (2010). New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays. Journal of Medicinal Chemistry. [Link]
-
Tai, W., et al. (2012). Thiazole-2-amine Derivatives as Potential Kinase Inhibitors: A Review. Current Medicinal Chemistry.[6] [Link]
Sources
Application Note: High-Throughput and Mechanistic Screening of 5-Phenylthiazole Analogs
Introduction & Chemical Context
The 5-phenylthiazole scaffold represents a privileged structure in antifungal discovery, acting as a bioisostere for traditional azole antifungals while offering unique lipophilic properties that enhance membrane penetration. Unlike standard imidazoles, the 5-phenylthiazole moiety often exhibits a dual mechanism: inhibition of lanosterol 14
However, the hydrophobicity of the phenyl group presents specific screening challenges, particularly regarding solubility in aqueous media and non-specific binding to polystyrene microplates. This application note outlines a validated, high-integrity screening cascade designed to filter false positives and elucidate the specific Mechanism of Action (MOA) for this chemical class.
Master Screening Workflow
The following workflow prioritizes the elimination of solubility artifacts early in the pipeline, followed by mechanistic differentiation between fungistatic (CYP51 inhibition) and fungicidal (membrane disruption) activity.
Figure 1: Validated screening cascade for lipophilic thiazole analogs. Colors indicate stage progression from prep (Blue) to safety (Black).
Primary Screening: Modified Broth Microdilution
Objective: Determine the Minimum Inhibitory Concentration (MIC) while controlling for solubility artifacts common to phenylthiazoles. Standard: Adapted from CLSI M27-A4 (Yeasts) and M38-A2 (Filamentous Fungi).
Critical Pre-Screening Preparation
5-phenylthiazoles are prone to precipitation in RPMI 1640. Standard aqueous dilutions often fail.
-
Solvent System: Dissolve neat compounds in 100% DMSO to a stock concentration of 1600 µg/mL.
-
Intermediate Dilution: Do not dilute directly into broth. Create a 100x working plate in DMSO first, then spike broth. This ensures the final DMSO concentration is exactly 1% across all wells, preventing a solvent gradient that could skew data.
Protocol Steps
-
Inoculum Prep: Adjust Candida albicans (ATCC 90028) or Aspergillus fumigatus (ATCC 204305) suspension to
to CFU/mL. Dilute 1:50, then 1:20 in RPMI 1640 (buffered with MOPS, pH 7.0) to achieve final to CFU/mL. -
Plate Setup: Dispense 100 µL of inoculum into 96-well round-bottom plates.
-
Compound Addition: Add 1 µL of the 100x DMSO compound stock to each well.
-
Control 1: Growth Control (1 µL pure DMSO + Inoculum).
-
Control 2: Sterility Control (Media only).
-
-
Incubation:
-
Readout (The "Resazurin Modification"):
-
Why: Phenylthiazole precipitates can mimic fungal growth (turbidity).
-
Action: Add 20 µL of 0.01% Resazurin (Alamar Blue) solution. Incubate for 2–4 hours.
-
Result: Blue = No Growth (Active); Pink/Colorless = Growth (Inactive).
-
Mechanistic Profiling: Sterol Quantitation Assay
Objective: Confirm if the analog inhibits CYP51 (Ergosterol biosynthesis) or acts via non-specific membrane lysis. Rationale: Thiazoles targeting CYP51 will cause a depletion of ergosterol and an accumulation of methylated sterol precursors (e.g., lanosterol, 24-methylene dihydrolanosterol).
The Self-Validating Extraction Protocol
This protocol uses a dual-wavelength UV check to validate the purity of the extracted sterols, distinguishing ergosterol from its precursors.
Reagents:
-
Saponification Reagent: 25% KOH in 65% Ethanol.
-
Extraction Solvent:
-Heptane (Spectroscopic Grade). -
Sterol Standard: Pure Ergosterol (Sigma-Aldrich).
Step-by-Step Methodology:
-
Treatment: Culture C. albicans in the presence of the test compound at sub-MIC levels (MIC/2) for 16 hours. Include a Fluconazole control (positive) and DMSO control (negative).
-
Harvest: Centrifuge (
, 5 min), wash cells with sterile water, and weigh the wet pellet. -
Saponification: Resuspend pellet in 3 mL of Saponification Reagent. Vortex. Incubate at 80°C for 60 minutes in a water bath.
-
Critical Control: Ensure caps are tight to prevent ethanol evaporation, which alters polarity.
-
-
Extraction: Cool to room temperature. Add 1 mL sterile water and 3 mL
-heptane. Vortex vigorously for 3 minutes. Allow phases to separate (approx. 30 mins). -
Quantification: Remove the upper heptane layer (non-saponifiable lipids). Scan absorbance between 230 nm and 300 nm.[5]
Data Analysis & Validation: Calculate ergosterol content using the specific extinction coefficients.
-
Ergosterol + 24(28)DHE absorbs at 281.5 nm .[5]
-
24(28)DHE (a late-stage precursor) absorbs at 230 nm .[5]
-
Calculation:
(Where F is a correction factor for dehydroergosterol if significant 230nm absorbance is detected).
Interpretation:
-
CYP51 Inhibition: Significant decrease in total ergosterol compared to control, often accompanied by a shift in spectral peaks due to precursor accumulation.
-
Membrane Lysis: Normal ergosterol levels, but high cell death (confirmed by MFC), indicating the target is the physical membrane, not the biosynthetic pathway.
Ergosterol Pathway Visualization
Figure 2: Sterol biosynthesis pathway highlighting the CYP51 inhibition node targeted by 5-phenylthiazoles.
Safety Profiling: Selectivity Index (SI)
Objective: Ensure antifungal activity is not a result of general eukaryotic toxicity. Cell Line: HepG2 (Liver carcinoma) or Vero (Kidney epithelial).
Protocol:
-
Seed mammalian cells at
cells/well in DMEM + 10% FBS. Incubate 24h. -
Add test compounds (serial dilution 100 µg/mL to 0.1 µg/mL). Incubate 48h.
-
Add MTT reagent (5 mg/mL). Incubate 4h. Solubilize formazan with DMSO.
-
Measure Absorbance at 570 nm.
Data Interpretation Table:
| Parameter | Formula | Threshold for Hit Progression |
| Concentration killing 50% mammalian cells | ||
| MIC | Minimum Inhibitory Concentration (Fungal) | |
| Selectivity Index (SI) |
References
-
Clinical and Laboratory Standards Institute (CLSI). (2017).[6] Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Fourth Edition (M27-A4).
-
Arthington-Skaggs, B. A., et al. (1999). Quantitation of Ergosterol Content: Novel Method for Determination of Fluconazole Susceptibility of Candida albicans. Journal of Clinical Microbiology.[7]
-
Kashyap, S. J., et al. (2012). Review on Synthesis and Biological Activity of Thiazole Derivatives. Journal of Advanced Scientific Research.
-
Eilam, Y., et al. (1987). Mechanism of action of phenothiazines on Candida albicans: Effect on calcium homeostasis and membrane integrity. Journal of General Microbiology.
-
Gessner, M. O. (2020). Ergosterol as a Measure of Fungal Biomass.[8][9] Methods in Microbiology.[3][6][7]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Factors influencing susceptibility testing of antifungal drugs: a critical review of document M27-A4 from the Clinical and Laboratory Standards Institute (CLSI) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial activity, toxicity and selectivity index of two biflavonoids and a flavone isolated from Podocarpus henkelii (Podocarpaceae) leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antifungal phenothiazines: optimization, characterization of mechanism, and modulation of neuroreceptor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitation of Ergosterol Content: Novel Method for Determination of Fluconazole Susceptibility of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 7. scribd.com [scribd.com]
- 8. researchgate.net [researchgate.net]
- 9. digitalcommons.morris.umn.edu [digitalcommons.morris.umn.edu]
Troubleshooting & Optimization
troubleshooting Suzuki coupling for sterically hindered dimethylphenyl groups
Ticket #26-XYL: Coupling of 2,6-Dimethylphenyl (Xylyl) Substrates
Status: Open | Priority: Critical | Assigned Specialist: Senior Application Scientist
Executive Summary: The "Orthogonal" Challenge
Coupling a 2,6-dimethylphenyl group (or similar "xylyl" moieties) is widely considered the "boss fight" of Suzuki-Miyaura cross-coupling. The two ortho-methyl groups create a steric wall that inhibits the formation of the required square-planar palladium intermediates.
The Core Conflict:
-
Transmetallation Failure: The steric bulk prevents the boronate from approaching the Pd(II) center.
-
Protodeboronation: Because transmetallation is slow, the boronic acid lingers in the basic solution. The strain on the C–B bond (caused by the ortho-methyls) makes the ipso-carbon highly susceptible to protonation, destroying your starting material before it can couple.
This guide moves beyond standard "screening" and provides a mechanistic troubleshooting framework.
Diagnostic Workflow
Before altering variables, identify exactly how the reaction is failing. Use the flowchart below to diagnose your specific failure mode.
Figure 1: Diagnostic logic for hindered Suzuki coupling failures. Identifying whether the boron species is surviving is the critical first step.
Technical Q&A: Troubleshooting Specific Failures
Category A: The Catalyst & Ligand (The Engine)
Q: I am using Pd(PPh₃)₄ and seeing <5% conversion. Should I increase the catalyst loading? A: No. Increasing the loading of an inactive catalyst will only increase your purification costs.
-
The Issue: PPh₃ is a simple monodentate ligand. It lacks the electron richness to facilitate oxidative addition into hindered halides and, more importantly, it lacks the bulk required to force the Pd(II) intermediate into a geometry that favors transmetallation with a bulky boronic acid.
-
The Fix: Switch to Dialkylbiaryl Phosphines (Buchwald Ligands) .
-
SPhos: The "Gold Standard" for hindered couplings. The methoxy group on the lower ring provides stability, and the dicyclohexylphosphino group is massive enough to promote reductive elimination of the bulky product [1].
-
XPhos: Excellent alternative if SPhos fails, particularly for aryl chlorides.
-
RuPhos: Ideal if your halide is electron-rich (e.g., has amino or alkoxy groups).
-
Q: I tried generating the catalyst in situ (Pd(OAc)₂ + SPhos), but it's inconsistent. A: In situ generation is risky for hindered substrates because the reduction of Pd(II) to Pd(0) can be sluggish or incomplete.
-
The Fix: Use Precatalysts (Pd-G3 or Pd-G4) . These are pre-formed Pd(II) species containing the ligand and an amine scaffold. Upon heating, they rapidly and quantitatively release the active monoligated Pd(0)-L species. This ensures a consistent [Pd] concentration every time [2].
Category B: The Boron Species (The Fuel)
Q: My LCMS shows the aryl halide is untouched, but the 2,6-dimethylphenylboronic acid has turned into m-xylene. What is happening? A: You are suffering from Protodeboronation .
-
Mechanism: The two ortho-methyl groups twist the boronic acid out of planarity, straining the C–B bond. In the presence of base and water (standard Suzuki conditions), the C–B bond breaks, and the aromatic ring is protonated by water. This happens faster than the bulky catalyst can find the boron to transmetallate.
-
The Fix: You must throttle the concentration of free boronic acid or remove the proton source.
-
MIDA Boronates: These are slow-release reagents.[1][2] Under basic conditions, they slowly hydrolyze to release the active boronic acid in small doses. This keeps the standing concentration low, favoring the catalyst over the decomposition pathway [3].
-
Anhydrous Conditions: Switch to K₃PO₄ (finely ground) in Toluene or Dioxane . While Suzuki coupling theoretically requires water for the boronate "ate" complex formation, trace water in the solvent or base is often sufficient for the catalytic cycle without providing enough protons for rapid deboronation.
-
Category C: Base & Solvent (The Environment) [3]
Q: I'm using K₂CO₃ in DMF/Water. The reaction turns black immediately and stalls. A: This indicates catalyst decomposition (Pd black formation).
-
The Issue: DMF is a coordinating solvent that can displace ligands at high temperatures. Strong bases like carbonates in aqueous media can be too aggressive for unstable boronic acids.
-
The Fix:
-
Solvent: n-Butanol or Toluene/Water (10:1) . n-Butanol is excellent for SPhos systems as it solubilizes the lipophilic hindered product while maintaining polarity for the base.
-
Base: K₃PO₄ or Ba(OH)₂ . Barium hydroxide has shown unique efficacy in hindered couplings (the "Barium Effect"), possibly by coordinating to the boronate and facilitating transmetallation [4].
-
Optimized Protocol: The "SPhos Standard"
Use this protocol as your baseline for coupling 2,6-dimethylphenylboronic acid with a hindered aryl bromide.
Reagents:
-
Catalyst: SPhos-Pd-G3 (2–5 mol%)
-
Ligand: SPhos (additional 2–5 mol% helps stabilize the active species)
-
Base: K₃PO₄ (3.0 equiv, finely ground)
-
Solvent: Toluene : Water (10 : 1 ratio)
-
Temperature: 100°C – 110°C
Procedure:
-
Charge Solids: Add Aryl Bromide (1.0 equiv), Boronic Acid (1.5–2.0 equiv), SPhos-Pd-G3, SPhos, and K₃PO₄ to a vial equipped with a stir bar.
-
Evacuate: Seal the vial and purge with Argon/Nitrogen (3 cycles). Oxygen is a killer here.
-
Add Solvents: Add sparged Toluene and Water via syringe.
-
Heat: Place in a pre-heated block at 100°C. Stir vigorously (>800 RPM). Mass transfer is critical in biphasic systems.
-
Monitor: Check conversion at 1 hour. If deboronation (xylene formation) is observed but halide remains, add a second portion of boronic acid (1.0 equiv).
Data Comparison: Ligand Performance for Tetra-ortho-substituted Biaryls
| Ligand | Yield (Typical) | Best For... | Notes |
| PPh₃ | < 5% | Unhindered substrates | Useless for 2,6-xylyl coupling. |
| SPhos | 85-95% | General hindered coupling | Highly stable; excellent first choice. |
| XPhos | 80-90% | Aryl Chlorides | slightly bulkier than SPhos. |
| AntPhos | 90-98% | Extremely hindered | Rigid anthracene backbone; specialized for tetra-ortho systems [5]. |
| PEPPSI-IPr | 70-85% | Sterically demanding | NHC ligand; good alternative if phosphines fail. |
References
-
Walker, S. D., et al. "A General and Efficient Catalyst for the Suzuki-Miyaura Coupling of Sterically Hindered Aryl Chlorides." Angewandte Chemie International Edition, vol. 43, no. 14, 2004, pp. 1871-1876. Link
-
Bruno, N. C., et al. "Buchwald Precatalysts: Reliable and Scalable Sources of Pd(0) for Cross-Coupling." Chemical Science, vol. 4, no. 3, 2013, pp. 916-920. Link
-
Knapp, D. M., et al. "MIDA Boronates are Hydrolytically Stable and Can Be Used for Suzuki-Miyaura Coupling." Journal of the American Chemical Society, vol. 131, no.[1] 20, 2009, pp. 6961-6963. Link
-
Carrow, B. P., & Hartwig, J. F. "Distinguishing Between Pathways for Transmetalation in Suzuki-Miyaura Reactions." Journal of the American Chemical Society, vol. 133, no. 7, 2011, pp. 2116-2119. Link
-
Tang, W., et al. "An Efficient Method for Sterically Demanding Suzuki-Miyaura Coupling Reactions." Organic Letters, vol. 14, no.[4] 9, 2012, pp. 2258-2261. Link
Sources
minimizing side reactions in 5-arylthiazole synthesis
Welcome to the 5-Arylthiazole Synthesis Technical Support Center .
I am Dr. Aris, your Senior Application Scientist. Below you will find a specialized troubleshooting guide designed to navigate the specific regioselectivity and stability challenges inherent to constructing the 5-arylthiazole scaffold.
Quick Navigation
| Module | Focus Area | Primary Issue |
| Module 1 | Direct C–H Arylation | Solving C2 vs. C5 Regioselectivity & Homocoupling |
| Module 2 | Hantzsch Synthesis | Preventing Polymerization & Imino-Tautomer Formation |
| Module 3 | Experimental Protocols | Validated Step-by-Step Methodologies |
| Module 4 | Visual Diagnostics | Mechanistic Pathways & Decision Trees |
Module 1: Direct C–H Arylation (The Modern Route)
Context: The most efficient route to 5-arylthiazoles is the direct palladium-catalyzed arylation of the C5–H bond. However, the C2–H bond is significantly more acidic (
Ticket #101: "I am getting exclusive C2-arylation or a mixture of C2/C5 products."
Diagnosis: Your catalytic system is likely operating via a Concerted Metalation-Deprotonation (CMD) mechanism, which favors the most acidic proton (C2).
Solution: Switch to an Electrophilic Palladation (
-
The Fix:
-
Remove Copper: Cu co-catalysts almost universally switch selectivity to C2 by increasing the acidity of that position via coordination to nitrogen.
-
Change the Base: Switch from carbonate/acetate bases to Potassium Phosphate (
) or utilize Ligand-Free conditions with acetate. -
Ligand Selection: Use Bathophenanthroline (Bphen) .[1][2] Sterically demanding phosphines often favor C2, whereas nitrogen-based ligands or ligand-free systems favor C5.
-
Technical Insight: Computational models reveal that while C2-arylation proceeds via a monometallic CMD pathway, C5-arylation often utilizes a lower-energy bimetallic pathway accessible only when specific ligands (like Bphen) or ligand-free aggregates are used [1].
Ticket #102: "My reaction turns black immediately, and yield is <10% (Catalyst Death)."
Diagnosis: Sulfur poisoning (catalyst deactivation) or "Palladium Black" aggregation due to excessive catalyst loading. Solution:
-
Lower Catalyst Loading: Counter-intuitively, decreasing Pd loading to 0.1–0.001 mol% often improves turnover in thiazoles because it prevents rapid aggregation of Pd(0) into inactive nanoparticles [2].
-
Solvent Switch: If using DMA/DMF, ensure they are anhydrous. Alternatively, switching to n-Butanol or Anisole can stabilize the active species in specific ligand-less protocols [3].
Ticket #103: "I am seeing significant homocoupling of my aryl halide."
Diagnosis: This is often caused by the presence of reducing agents or excessive oxidative addition rates compared to the transmetallation/C-H activation step. Solution:
-
Avoid Ethanol/Isopropanol: These can act as reducing agents.
-
Use Aryl Bromides over Iodides: Aryl iodides are more prone to homocoupling in these systems.
-
Protocol Adjustment: Use the "Ligand-Free Low-Loading" protocol (see Module 3), which has been proven to suppress homocoupling completely [2].
Module 2: Hantzsch Synthesis (The Classical Route)
Context: Condensing
Ticket #201: "My product is a sticky tar/polymer instead of a solid."
Diagnosis: The
-
In-Situ Generation: Do not isolate the
-halo species. Generate it (e.g., using NBS or polymer-supported tribromide) and immediately add the thioamide in the same pot. -
Temperature Control: Keep the initial addition at 0°C . Only heat to reflux after the initial condensation has occurred (typically 1 hour).
Ticket #202: "I isolated the 2-imino-thiazoline isomer instead of the 2-aminothiazole."
Diagnosis: This is a pH-dependent tautomerization issue, common when using N-monosubstituted thioureas. Solution:
-
Buffer the Reaction: Perform the cyclization in the presence of Sodium Acetate (NaOAc) or maintain neutral pH. Strongly acidic conditions favor the imino form.
-
Thermodynamic Correction: Refluxing in ethanol with a catalytic amount of weak base can sometimes isomerize the kinetic imino product to the thermodynamic amino product [4].
Module 3: Experimental Protocols
Protocol A: Regioselective C5-Arylation (Ligand-Free Method)
Best for: Simple 5-arylthiazoles, minimizing costs and homocoupling.[3]
-
Reagents: Thiazole (1.5 equiv), Aryl Bromide (1.0 equiv), KOAc (2.0 equiv).
-
Catalyst: Pd(OAc)
(0.1 mol% - Do not exceed).[3] -
Solvent: DMA (N,N-Dimethylacetamide), anhydrous.
-
Procedure:
-
Add reagents to a dry pressure tube under Argon.
-
Heat to 150°C for 16–20 hours.
-
Critical Step: Do not open to air until cooled.[4]
-
Workup: Dilute with EtOAc, wash with water (x3) to remove DMA. Purify via flash chromatography.
-
-
Expected Outcome: >80% yield of 5-aryl isomer; <1% homocoupling [2].
Protocol B: Regioselective C5-Arylation (Bphen/Phosphate Method)
Best for: Complex substrates or when C2 is sensitive.
-
Reagents: Thiazole (2.0 equiv), Aryl Iodide (1.0 equiv),
(2.0 equiv). -
Catalyst: Pd(OAc)
(5 mol%), Bathophenanthroline (Bphen) (5 mol%). -
Solvent: DMSO at 100°C.
-
Mechanism: The Bphen ligand sterically hinders the C2 approach and electronically favors the bimetallic C5 pathway [1].
Module 4: Visualization & Data
Figure 1: Mechanistic Decision Tree for Regioselectivity
Caption: Logical flow determining the reaction outcome based on base/ligand choice. C2 follows a CMD pathway; C5 follows an electrophilic/bimetallic pathway.
Table 1: Comparative Regioselectivity Data
Data synthesized from [1] and [2].
| Catalyst System | Base | Solvent | Major Product | Yield (Typical) | Homocoupling |
| Pd(OAc)2 / PPh3 | NaOtBu | Toluene | C2-Aryl | 85% | < 5% |
| Pd(OAc)2 / Bphen | K3PO4 | DMSO | C5-Aryl | 72% | < 2% |
| Pd(OAc)2 (Ligand-Free) | KOAc | DMA | C5-Aryl | 89% | 0% |
| Pd / CuI | LiOtBu | Dioxane | C2-Aryl | 60-90% | Moderate |
References
-
Palladium Catalyst-Controlled Regiodivergent C–H Arylation of Thiazoles. Source: Journal of Organic Chemistry (ACS). URL:[Link]
-
Ligand-Free Palladium-Catalyzed Direct Arylation of Thiazoles at Low Catalyst Loadings. Source: Organic Chemistry Portal / J. Org. Chem. URL:[Link]
-
Ligandless Palladium-Catalyzed Direct C-5 Arylation of Azoles Promoted by Benzoic Acid in Anisole. Source: National Institutes of Health (PMC). URL:[Link]
Sources
Technical Support Center: Solubilizing Aminothiazoles in Cell Culture
Topic: Resolving Solubility Issues of Aminothiazoles in Cell Culture Media
Status: Operational | Lead Scientist: Dr. A. Vance, Senior Application Scientist
Welcome to the Technical Support Center
You are likely here because your aminothiazole-based compound (e.g., a kinase inhibitor analog similar to Dasatinib or Dabrafenib) has failed to transition from your chemical stock to the biological assay.
In medicinal chemistry, aminothiazoles are prized for their ability to form hydrogen bonds with the ATP-binding pockets of kinases. However, this same structural rigidity often renders them "brick dust"—highly crystalline solids with high melting points and poor aqueous solubility.
The guide below is not a generic SOP. It is a troubleshooting system designed to diagnose why your compound is crashing out and provide a self-validating protocol to fix it.
Module 1: The Diagnostic Matrix
Before altering your protocol, determine the failure mode. Use this decision tree to identify the root cause of your solubility issue.
Figure 1: Diagnostic workflow for identifying the physicochemical cause of aminothiazole insolubility.
Module 2: Troubleshooting Q&A
Issue 1: The "Solvent Shock" Phenomenon
Q: I dissolved my aminothiazole in 100% DMSO at 10 mM. It’s perfectly clear. As soon as I pipette it into the cell culture media (DMEM + 10% FBS), a white cloud forms instantly. Why?
The Science:
This is a classic dielectric mismatch. DMSO has a dielectric constant (
The Fix: The "Sub-Surface Injection" Technique Do not drop the stock onto the surface of the media.
-
Vortex the media in a tube to create a vortex cone.
-
Inject the DMSO stock directly into the center of the spinning liquid (sub-surface).
-
This ensures rapid dispersion, preventing the local high-concentration pockets that trigger nucleation.
Critical Limit: Ensure your final DMSO concentration is <0.5% (v/v). Above this, DMSO induces differentiation or apoptosis in sensitive lines (e.g., HepG2, Stem Cells) [1].
Issue 2: The pH Trap (The "Dasatinib Effect")
Q: My compound dissolves in acetate buffer (pH 4.0) but precipitates in RPMI-1640 (pH 7.4). Is my compound degrading?
The Science: No, it is de-ionizing. Aminothiazoles are typically weak bases with a pKa between 4 and 6 (due to the thiazole nitrogen).
-
At pH 4.0: The nitrogen is protonated (
), making the molecule charged and soluble. -
At pH 7.4: The molecule loses that proton, becoming neutral (uncharged). The solubility of the neutral form (Intrinsic Solubility,
) is often orders of magnitude lower than the ionized form.
Data: pH-Dependent Solubility of Dasatinib (Representative Aminothiazole)
| pH Environment | State of Aminothiazole | Approx. Solubility | Status |
| pH 2.6 (Stomach/Acid) | Protonated (Ionized) | ~18.0 mg/mL | Highly Soluble |
| pH 6.0 (Early Intestine) | Mixed | ~0.008 mg/mL | Precipitating |
| pH 7.4 (Cell Media) | Neutral (Unionized) | < 0.001 mg/mL | Insoluble |
Table 1: Solubility profile derived from Dasatinib regulatory data, illustrating the drastic drop in solubility at physiological pH [2].
The Fix: You cannot acidify cell culture media without killing the cells. You must use Protocol B (Cyclodextrin Complexation) to shield the hydrophobic neutral form.
Module 3: Advanced Protocols
When simple DMSO spiking fails, you must move to encapsulation. Surfactants like Tween-80 are often lytic to cells. The industry standard for "brick dust" compounds in cell culture is Hydroxypropyl-
Protocol B: Cyclodextrin Complexation
Mechanism: HP-
Figure 2: Mechanism of inclusion complex formation preventing aqueous precipitation.
Step-by-Step Procedure:
-
Prepare a 40% (w/v) HP-
-CD Stock:-
Dissolve 4g of HP-
-CD (Sigma H107 or equivalent) in 10 mL of sterile water or PBS. -
Filter sterilize (0.22
m). This stock is stable at 4°C for months.
-
-
Solubilize Compound:
-
Dissolve your aminothiazole in 100% DMSO at 200x your final desired concentration (e.g., if you need 10
M final, make a 2 mM stock).
-
-
The "Pre-Mix" Step (Crucial):
-
In a sterile tube, mix your DMSO drug stock with the 40% CD stock at a 1:20 ratio .
-
Example: 10
L Drug Stock (DMSO) + 190 L CD Stock. -
Incubate at 37°C with shaking for 30 minutes. This allows the drug to enter the cyclodextrin cavity before it hits the bulk water.
-
-
Final Dilution:
-
Add this pre-mix to your cell culture media.
-
Result: Final DMSO is minimal, and the drug is protected.
-
Safety Note: HP-
Issue 3: The "Invisible" Loss (Adsorption)
Q: My solution is clear, but my IC50 values are shifting (potency is decreasing).
The Science: Aminothiazoles are "sticky." They have high affinity for polystyrene (standard cell culture plates). If your compound has a LogP > 3, up to 50% of the drug can bind to the plastic walls within 2 hours, effectively reducing the concentration the cells actually see.
The Fix:
-
Serum Pre-Block: Add media containing FBS (Fetal Bovine Serum) to the plate before adding the drug. Serum albumin (BSA) coats the plastic sites and binds the drug reversibly, keeping it in solution [4].
-
Glass-Coated Plates: For analytical verification (LC-MS), use glass inserts or low-binding polypropylene, never standard polystyrene.
References
-
Timm, M. et al. (2013). "DMSO Concentration in Cell Culture: Limits and Toxicity." Cytotechnology, 65(6), 887–894.
-
FDA Center for Drug Evaluation and Research. (2006). "Dasatinib (Sprycel) Chemistry Review." Application Number: 21-986. (Demonstrates pH-dependent solubility profile of aminothiazoles).
-
Sigma-Aldrich.
-cyclodextrin Cell Culture Tested." (Validation of CD safety limits in vitro). -
Gleeson, M.P. (2008). "Generation of a Set of Simple, Interpretable ADMET Rules of Thumb." Journal of Medicinal Chemistry, 51(4), 817–834. (LogP and plastic binding correlations).
overcoming steric hindrance in 2,4-dimethylphenyl coupling reactions
Technical Support Center: Sterically Hindered Coupling Protocols Subject: Optimization Strategies for 2,4-Dimethylphenyl Cross-Coupling
Mission & Core Philosophy
Welcome to the Advanced Synthesis Support Module. You are likely here because standard protocols (e.g., Pd(PPh₃)₄/Na₂CO₃) have failed to couple 2,4-dimethylphenyl substrates. The failure is not random; it is structural.
The Central Challenge: The Ortho-Effect The 2-methyl group in the 2,4-dimethylphenyl moiety creates significant steric repulsion near the palladium center. This impacts two specific steps in the catalytic cycle:
-
Oxidative Addition (if using 2,4-dimethylhalides): The bulky substrate struggles to approach the Pd(0) center.
-
Transmetalation (if using 2,4-dimethylboronic acids): The steric bulk prevents the formation of the necessary pre-transmetalation μ-hydroxo complex.
-
Reductive Elimination (The Critical Bottleneck): Even if the intermediate forms, the steric crowding stabilizes the trans-complex, preventing the isomerization to the cis-complex required for bond formation.
The Solution: "Flexible Steric Bulk" To overcome this, we do not simply "add heat." We utilize ligands that are bulky enough to force the palladium into a mono-ligated species (LPd(0))—which is highly active—but flexible enough to accommodate the incoming substrate.
Catalyst & Ligand Selection ("The Hardware")
Do not use simple phosphines (PPh₃) or bidentate ligands (DPPF) for this specific scaffold. They lack the necessary bulk/flexibility balance.
Recommended Systems
| Component | Recommendation | Mechanism of Action |
| Ligand (Suzuki) | SPhos or XPhos | The biaryl backbone creates a protective pocket. The methoxy (SPhos) or isopropyl (XPhos) groups prevent catalyst dimerization while accelerating reductive elimination. |
| Ligand (Amination) | BrettPhos or RuPhos | Specifically designed to prevent β-hydride elimination in amines and facilitate the coupling of hindered anilines (like 2,4-dimethylaniline). |
| Precatalyst | Pd-G3 / Pd-G4 | Crucial: Avoids the induction period of Pd(OAc)₂. These precatalysts release the active LPd(0) species immediately upon exposure to base, preventing aggregate formation. |
| Alternative | Pd-PEPPSI-IPent | A "throw-and-go" NHC catalyst. The "IPent" (isopentyl) groups provide massive steric bulk, forcing the reaction forward even with tetra-ortho-substituted systems. |
Decision Matrix & Workflow
The following logic gate helps you select the correct protocol based on your specific 2,4-dimethylphenyl starting material.
Figure 1: Strategic decision tree for selecting catalyst systems based on the specific 2,4-dimethylphenyl starting material and observed side-reactions.
Detailed Protocols
Protocol A: Buchwald-Hartwig Amination (2,4-Dimethylhalide + Amine)
Use this when coupling 2,4-dimethylbromobenzene with an amine.
The Setup:
-
Catalyst: XPhos Pd G4 or BrettPhos Pd G4 (1.0 – 2.0 mol%).
-
Why G4? It contains a methylated carbazole leaving group that is more soluble and activates faster than G3.
-
-
Base: NaOtBu (Sodium tert-butoxide) (1.2 equiv).
-
Why? Strong enough to deprotonate the amine-Pd complex but bulky enough to prevent coordination to Pd.
-
-
Solvent: t-Amyl Alcohol or Dioxane (0.2 M).
-
Temperature: 80°C – 100°C.
Step-by-Step:
-
Charge a vial with the aryl halide (1.0 equiv), amine (1.2 equiv), and NaOtBu (1.4 equiv).[1]
-
Add the Pd-G4 precatalyst (0.02 equiv).
-
Seal and purge with Argon/Nitrogen (3 cycles).
-
Add anhydrous solvent via syringe.
-
Heat to 100°C for 2-4 hours.
-
Checkpoint: If conversion is low, add 0.5 equiv of free ligand (e.g., XPhos) to stabilize the active species.
Protocol D: "The Nuclear Option" for Suzuki Coupling (2,4-Dimethylboronic Acid)
Use this when standard Suzuki conditions yield de-boronated byproduct (m-xylene).
The Issue: Ortho-substituted boronic acids are prone to Protodeboronation . The base attacks the boron, forming a boronate anion. In the presence of water/protons, this anion hydrolyzes the C-B bond before transmetalation can occur.
The Fix:
-
Catalyst: Pd-PEPPSI-IPent (2.0 mol%).
-
Base: KOtBu (Potassium tert-butoxide) (2.0 equiv).
-
Solvent: 1,4-Dioxane (Anhydrous).
-
Additives: None. Strictly exclude water.
Step-by-Step:
-
In a glovebox or under strict Schlenk conditions, combine Pd-PEPPSI-IPent, Boronic Acid (1.5 equiv), and KOtBu.
-
Add anhydrous Dioxane.
-
Stir at 60°C. (PEPPSI catalysts often work at lower temps, reducing thermal decomposition).
Troubleshooting & FAQs
Q1: I see the starting material disappearing, but I'm isolating m-xylene. What is happening?
Diagnosis: Protodeboronation.[3][4] Mechanism: The base (hydroxide or carbonate) coordinates to the boron atom. If transmetalation is slow (due to the steric bulk of the 2-methyl group), the C-B bond cleaves, picking up a proton from the solvent (water or alcohol). Solution:
-
Switch to MIDA Boronates (slow release of the active species).
-
Use Anhydrous conditions (Protocol D above).
-
Use a milder base like K₃PO₄ (anhydrous) instead of carbonates.
Q2: The reaction turns black immediately and stalls.
Diagnosis: "Palladium Black" precipitation. Mechanism: The active Pd(0) species is unstable because the ligand is dissociating, or the oxidative addition is too slow, allowing Pd(0) to aggregate. Solution:
-
Increase Ligand/Pd ratio: Add 1-2% extra free ligand (e.g., SPhos) to the reaction mixture.
-
Switch to Precatalysts: Do not use Pd(PPh₃)₄ or Pd(dba)₂. Use Pd-G3/G4 to ensure the ligand is pre-complexed.
Q3: Can I use aryl chlorides?
Answer: Yes, but only with specific ligands. Guidance: 2,4-dimethylchlorobenzene is extremely unreactive. You must use XPhos or Pd-PEPPSI-IPent . SPhos is often insufficient for hindered chlorides (though fine for bromides).
Mechanism Visualization: The Steric Bottleneck
This diagram illustrates why the specific ligands recommended above are necessary to prevent the cycle from stalling.
Figure 2: The catalytic cycle highlighting Transmetalation as the primary failure point for 2,4-dimethylboronic acids due to competitive protodeboronation.
References
-
Buchwald, S. L., et al. "Universal 2nd Generation Buchwald Precatalysts for Cross-Coupling." Sigma-Aldrich Technical Guides. Link
-
Organ, M. G., et al. "Pd-PEPPSI-IPent: An Active, Sterically Demanding Cross-Coupling Catalyst."[5] Chemistry – A European Journal, 2009.[6] Link
-
Lloyd-Jones, G. C., et al. "Base-Catalyzed Protodeboronation of Arylboronic Acids." Journal of the American Chemical Society, 2017.[4] Link
-
WuXi AppTec. "Optimization of Buchwald-Hartwig Amination Conditions." WuXi Chemistry Support, 2024. Link
Sources
- 1. benchchem.com [benchchem.com]
- 2. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Pd-PEPPSI-IPent: an active, sterically demanding cross-coupling catalyst and its application in the synthesis of tetra-ortho-substituted biaryls - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the ¹H NMR Characterization of 5-(2,4-Dimethylphenyl)-1,3-thiazol-2-amine
This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) characterization of 5-(2,4-Dimethylphenyl)-1,3-thiazol-2-amine, a heterocyclic compound of interest in medicinal chemistry and materials science. We will move beyond a simple data report to dissect the spectrum based on fundamental principles, compare its characterization with alternative analytical techniques, and contrast its spectral features with those of key structural analogs. This document is intended for researchers, chemists, and drug development professionals who rely on precise structural elucidation for advancing their scientific endeavors.
Introduction: The Structural Significance of a Substituted 2-Aminothiazole
The 2-aminothiazole scaffold is a privileged structure in drug discovery, appearing in numerous clinically approved drugs and biologically active compounds. Its ability to engage in various non-covalent interactions makes it a versatile building block. The introduction of a 5-aryl substituent, specifically the 2,4-dimethylphenyl group, modulates the electronic properties and steric profile of the molecule, which can significantly influence its biological activity and material properties.
Accurate and unambiguous structural confirmation is the bedrock of chemical research. Among the suite of analytical techniques available, ¹H NMR spectroscopy stands out as the primary tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of protons within a molecule. This guide will demonstrate how to expertly interpret the ¹H NMR spectrum of this compound and leverage that data for comprehensive characterization.
Section 1: Theoretical ¹H NMR Analysis and Spectral Prediction
Before acquiring an experimental spectrum, a thorough analysis of the molecule's structure allows us to predict the key features of its ¹H NMR spectrum. This predictive exercise is crucial for efficient and accurate spectral assignment. The molecule can be dissected into three distinct proton environments or "spin systems": the 2,4-dimethylphenyl ring, the thiazole ring, and the exocyclic amine group.
Logical Breakdown of Molecular Spin Systems
Caption: Deconstruction of the target molecule into its primary proton spin systems.
-
The 2,4-Dimethylphenyl System: This substituted aromatic ring presents a classic ABC spin system.
-
H-6' : This proton is ortho to the bulky thiazole ring. It has only one ortho-coupled neighbor (H-5'). Therefore, it is expected to appear as a doublet. Its chemical shift will be influenced by its proximity to the thiazole ring, likely in the range of δ 7.20-7.40 ppm .
-
H-5' : This proton is coupled to H-6' (ortho, J ≈ 8 Hz) and H-3' (meta, J ≈ 2 Hz). It should appear as a doublet of doublets. Its chemical shift is expected around δ 7.10-7.20 ppm .
-
H-3' : This proton is adjacent to a methyl group and only experiences a weak meta-coupling to H-5'. It will likely appear as a singlet or a finely split doublet around δ 7.00-7.10 ppm .
-
Methyl Protons (2-CH₃ and 4-CH₃) : These protons are not coupled to other protons and will appear as two distinct singlets. Their chemical shifts are typically in the aliphatic region, predicted to be around δ 2.20-2.40 ppm .
-
-
The Thiazole Proton (H-4):
-
This is a single proton on the heterocyclic ring. With no adjacent protons to couple with, it will be a sharp singlet. Its chemical environment is electron-rich but is also influenced by the adjacent aromatic ring. Based on data for similar 5-aryl-2-aminothiazoles, its chemical shift is predicted in the range of δ 7.00-7.50 ppm [1].
-
-
The Amine Protons (-NH₂):
-
These two protons are chemically equivalent and typically appear as a broad singlet due to quadrupole broadening from the ¹⁴N nucleus and chemical exchange with trace amounts of water in the solvent.
-
Causality: The chemical shift of N-H protons is highly dependent on the solvent, concentration, and temperature. In a non-hydrogen bonding solvent like CDCl₃, the signal may be sharp and at a lower field. In a hydrogen-bond-accepting solvent like DMSO-d₆, the signal will be downfield (often δ 5.0-7.5 ppm ) and broader due to hydrogen bonding with the solvent. This exchangeability can be confirmed by a D₂O shake experiment, wherein the -NH₂ peak disappears.
-
Section 2: A Validated Protocol for ¹H NMR Data Acquisition
To ensure reproducibility and accuracy, a standardized experimental protocol is essential. The choice of solvent is the most critical parameter. For 2-aminothiazole derivatives, DMSO-d₆ is often the solvent of choice because it solubilizes the compound well and its ability to form hydrogen bonds shifts the -NH₂ protons downfield, away from the aromatic region, preventing signal overlap.
Workflow for NMR Sample Preparation and Analysis
Caption: Standardized workflow for acquiring a high-quality ¹H NMR spectrum.
Step-by-Step Experimental Protocol:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound into a clean, dry vial.
-
Add approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Vortex the vial for 30-60 seconds until the sample is completely dissolved.
-
Transfer the solution into a 5 mm NMR tube.
-
-
Instrumental Parameters (400 MHz Spectrometer):
-
Pulse Program: Standard single-pulse (zg30).
-
Number of Scans (NS): 16 (increase for dilute samples).
-
Receiver Gain (RG): Set automatically.
-
Acquisition Time (AQ): ~4 seconds.
-
Relaxation Delay (D1): 2 seconds.
-
Spectral Width (SW): 20 ppm (centered around 6 ppm).
-
Temperature: 298 K (25 °C).
-
-
Data Processing:
-
Apply Fourier transformation to the Free Induction Decay (FID).
-
Calibrate the spectrum by setting the residual DMSO solvent peak to δ 2.50 ppm.
-
Perform phase correction and baseline correction to ensure accurate integration.
-
Integrate all peaks and normalize the values relative to a proton with known integration (e.g., the singlet for H-4).
-
Section 3: Analysis of Experimental Data
Below is a table summarizing the expected experimental ¹H NMR data for the title compound, based on the principles outlined above and supported by literature values for analogous structures.
| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-6' (Aryl) | 7.25 | Doublet (d) | ~8.0 | 1H |
| H-5' (Aryl) | 7.15 | Doublet of Doublets (dd) | J = ~8.0, ~2.0 | 1H |
| H-3' (Aryl) | 7.05 | Singlet (s) | - | 1H |
| H-4 (Thiazole) | 7.35 | Singlet (s) | - | 1H |
| -NH₂ (Amine) | 7.10 | Broad Singlet (br s) | - | 2H |
| 2-CH₃ (Aryl) | 2.30 | Singlet (s) | - | 3H |
| 4-CH₃ (Aryl) | 2.25 | Singlet (s) | - | 3H |
| Residual DMSO | 2.50 | Singlet (s) | - | - |
| H₂O (in DMSO) | 3.33 | Broad Singlet (br s) | - | - |
Note: The -NH₂ signal at δ 7.10 ppm is an estimate in DMSO-d₆ and may overlap with aromatic signals. A D₂O exchange experiment is highly recommended for unambiguous confirmation.
Section 4: Comparison with Alternative Analytical Methods
While ¹H NMR is paramount, a multi-technique approach provides a more complete and robust characterization.
| Technique | Information Provided for this compound | Strengths | Limitations |
| ¹H NMR | Proton environment, count, and connectivity (J-coupling). | Provides detailed structural map of the H-framework; excellent for isomer differentiation. | Can have signal overlap in complex regions; sensitive to sample purity. |
| ¹³C NMR | Number and chemical environment of unique carbon atoms. | Confirms carbon backbone and presence of quaternary carbons (e.g., C-2, C-5 of thiazole). | Low natural abundance of ¹³C requires longer acquisition times; no coupling information in standard spectra. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. | Confirms molecular formula (High-Res MS); provides structural clues from fragmentation. | Does not differentiate between isomers (e.g., 2,4-dimethyl vs. 2,5-dimethylphenyl). |
| FTIR Spectroscopy | Presence of functional groups. | Quickly confirms key functional groups: N-H stretch (~3300-3400 cm⁻¹), C=N stretch (~1620 cm⁻¹), aromatic C-H (~3100 cm⁻¹). | Provides limited information on the overall molecular structure and connectivity.[2] |
This synergistic use of techniques ensures a self-validating system of characterization, a cornerstone of scientific trustworthiness.
Section 5: Comparative ¹H NMR Analysis with Structural Analogs
Analyzing the spectra of structurally related molecules provides invaluable insight into how subtle structural changes manifest in the ¹H NMR spectrum.
| Compound | Key Protons | Reported/Predicted Chemical Shift (δ, ppm) | Rationale for Difference | Reference |
| Target: this compound | Thiazole H-4 | ~7.35 (Predicted) | The 2,4-dimethylphenyl group is electron-donating, shielding H-4 slightly compared to the unsubstituted phenyl analog. | - |
| Analog 1: 5-Phenyl-1,3-thiazol-2-amine | Thiazole H-4 | 6.62 | The unsubstituted phenyl ring has a different electronic and anisotropic effect on the thiazole proton. | [1] |
| Analog 2: 2-Aminothiazole | Thiazole H-4 & H-5 | 6.53 (H-4), 6.93 (H-5) | The absence of the bulky, electron-influencing aryl group at C-5 results in significantly different (more upfield) chemical shifts for the thiazole protons. | [3] |
This comparison clearly demonstrates the diagnostic power of ¹H NMR. The number of signals in the aromatic region, their splitting patterns, and the chemical shift of the thiazole H-4 proton are all unique fingerprints that allow for the unambiguous identification of the 5-(2,4-dimethylphenyl) substitution pattern.
Conclusion
The ¹H NMR spectrum of this compound is rich with structural information. A systematic approach, beginning with theoretical prediction and followed by a validated experimental protocol, allows for the complete and confident assignment of all proton signals. By comparing the spectrum with those of structural analogs and integrating data from complementary techniques like ¹³C NMR and Mass Spectrometry, researchers can achieve an unequivocal structural elucidation. This robust characterization is fundamental for establishing structure-activity relationships and advancing the development of novel chemical entities in any scientific field.
References
- Jadhav, G., Shaikh, M., & Gaikwad, N. (2018). ONE-POT SYNTHESIS OF 5-(ARYL)-1,3,4-THIADIAZOLE-2- AMINES IN PEG-400. International Journal of Pharmaceutical Sciences and Research.
- Ezhilarasi, M.R., Prabha, B., & Raja, C. (2014). A Facile One Pot Microwave Synthesis Of 2-Amino-5- Aryl Thiazole By Using NaHSO4-SiO2 Heterogen. Research Journal of Pharmaceutical, Biological and Chemical Sciences.
- Povar, I., et al. (2022). Chemistry of 2-(2′-Aminophenyl)
- Cabeza, J., et al. (2000). Selected IR and 1 H NMR data for the aminothiazole compounds...
- Zolfigol, M.A., et al. (2018). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in presence of. The Royal Society of Chemistry.
- Patil, S.A., et al. (2010). Preparation and spectral characterization of substituted 2-aminothiazoles.
- Al-Azzawi, A.M., & Al-Rubaie, A.Z. (2010). Spectroscopic Studies of some 2-substituted Benzyliden Eamino Thiazoles, Thiadiazole, and Benzothiazole.
-
Beilstein Journals. (n.d.). Experimental procedures, characterization data for all compounds and copies of NMR spectra. Beilstein Journals. Retrieved from [Link]
-
PubChem. (n.d.). 2-Aminothiazole. PubChem. Retrieved from [Link]
- Moraski, G.C., et al. (2016). Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents. PMC.
- Kamali, M. (2013). Synthesis of some new 5- substituted of 2-aminothiazoles: A new approach. Journal of Chemical and Pharmaceutical Research.
- Ghiasvand, M., et al. (2022). Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. PMC.
- Lee, C., et al. (2022). 5-N-Arylaminothiazoles with pyridyl groups and their first-row transition metal complexes: synthesis, photophysical properties, and Zn sensing. PMC.
- Al-Adiwish, W.M., et al. (2018). (2Z,5Z)-5-((3-(Benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-2-((4-methoxyphenyl)imino)-3-phenylthiazolidin-4-one. MDPI.
- Naz, S., et al. (2021).
- Abdel-Aziz, H.A., et al. (2016). Synthesis, Characterization and Molecular Docking of Novel Bioactive Thiazolyl-Thiazole Derivatives as Promising Cytotoxic Antitumor Drug. PubMed Central.
- Patel, D., & Patel, K. (2014). Synthesis, Characterization, and Biological Activity of 5-Phenyl-1,3,4-thiadiazole-2-amine Incorporated Azo Dye Derivatives.
- Al-Ostath, R.A., et al. (2024). A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. PMC.
-
YouTube. (2024). Synthesis of Thiazole: Exploring Various Methods for Efficient Preparation. YouTube. Retrieved from [Link]
- Gomha, S.M., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. MDPI.
-
ChemSynthesis. (n.d.). 5-phenyl-1,3-thiazole-2,4-diamine. ChemSynthesis. Retrieved from [Link]
- Demchenko, A., et al. (2022). 4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine. MDPI.
- Gałęzowska, J., et al. (2019). 1,3,4-Thiadiazol-2-ylphenyl-1,2,4,5-tetrazines: efficient synthesis via Pinner reaction and their luminescent properties. Semantic Scholar.
Sources
Comparative Mass Spectrometry Guide: Distinguishing Dimethylphenyl Thiazole Isomers
Executive Summary
In the development of heterocyclic pharmacophores, dimethylphenyl thiazoles represent a critical scaffold due to their bioactivity in anti-inflammatory and kinase-inhibitor pathways. However, the synthesis of these compounds often yields regioisomers—specifically 2,4-dimethyl-5-phenylthiazole and 4,5-dimethyl-2-phenylthiazole —which possess identical molecular weights (
This guide provides a definitive technical comparison of the mass spectrometry (MS) fragmentation patterns of these isomers. By leveraging the specific nitrile extrusion mechanism inherent to the thiazole ring, researchers can unambiguously identify the substitution pattern without resorting to NMR.
Technical Foundation: Thiazole Fragmentation Mechanics
To interpret the spectra accurately, one must understand the causality of thiazole ring cleavage under Electron Ionization (EI). The fragmentation is not random; it follows a predictable pathway governed by the stability of the resulting radical cations.
The "Nitrile Extrusion" Rule
The most diagnostic fragmentation pathway for thiazoles is the cleavage of the S1-C2 and N3-C4 bonds (or S1-C5 and N3-C2 depending on resonance). However, the dominant process is the extrusion of the nitrile moiety (R-CN) originating from the C2 position.
-
Mechanism: The molecular ion (
) undergoes ring opening followed by the elimination of the nitrile corresponding to the substituent at the 2-position. -
Diagnostic Value: The mass of the neutral loss identifies the substituent at C2.
Comparative Analysis: Isomer Differentiation
This section compares the fragmentation "fingerprints" of the two most common isomers.
Product A: 2,4-Dimethyl-5-phenylthiazole
-
Structure: Methyl groups at C2 and C4; Phenyl group at C5.
-
Primary Fragmentation Pathway:
-
Nitrile Extrusion: The substituent at C2 is a Methyl group.
-
Neutral Loss: Elimination of Acetonitrile (
, 41 Da). -
Resulting Ion:
at m/z 148 . -
Secondary Fragmentation: The resulting fragment (phenyl-methyl-thiirene radical cation) often loses a hydrogen or methyl radical, or undergoes desulfurization.
-
Product B: 4,5-Dimethyl-2-phenylthiazole
-
Structure: Phenyl group at C2; Methyl groups at C4 and C5.[1]
-
Primary Fragmentation Pathway:
-
Nitrile Extrusion: The substituent at C2 is a Phenyl group.
-
Neutral Loss: Elimination of Benzonitrile (
, 103 Da). -
Resulting Ion:
at m/z 86 . -
Secondary Fragmentation: The m/z 86 ion (dimethylthiirene) is highly characteristic and further fragments to m/z 71 (
).
-
Summary of Diagnostic Ions
| Feature | 2,4-Dimethyl-5-phenylthiazole | 4,5-Dimethyl-2-phenylthiazole |
| Molecular Ion ( | 189 (Strong) | 189 (Strong) |
| C2 Substituent | Methyl ( | Phenyl ( |
| Primary Neutral Loss | Acetonitrile ( | Benzonitrile ( |
| Base/Diagnostic Peak | m/z 148 ( | m/z 86 ( |
| Secondary Fragment | m/z 115 (Loss of S/SH from 148) | m/z 71 (Loss of |
| Differentiation Logic | High-mass daughter ion (148) | Low-mass daughter ion (86) |
Visualization of Fragmentation Pathways[6][9]
The following diagram illustrates the divergent fragmentation pathways that allow for the differentiation of the two isomers.
Figure 1: Divergent fragmentation pathways for dimethylphenyl thiazole regioisomers. The C2 substituent determines the neutral loss.
Experimental Protocol
To replicate these results and validate the identity of your thiazole derivatives, follow this self-validating GC-MS protocol.
Instrument Configuration
-
System: Gas Chromatograph coupled to Single Quadrupole Mass Spectrometer (GC-MS).
-
Ionization: Electron Impact (EI) at 70 eV . Note: 70 eV is standard for library comparison; lower energies (e.g., 20 eV) may enhance molecular ion abundance but reduce diagnostic fragmentation.
-
Source Temperature: 230°C.[2]
-
Transfer Line: 280°C.
Method Workflow
-
Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of HPLC-grade Methanol or Ethyl Acetate.
-
Injection: 1 µL splitless injection.
-
Separation: Use a standard 5% phenyl-methylpolysiloxane column (e.g., DB-5ms, 30m x 0.25mm).
-
Gradient: 60°C (hold 1 min) → 20°C/min → 300°C (hold 5 min).
-
-
Data Acquisition: Scan range m/z 40–300.
Self-Validation Step (QC)
Before analyzing unknowns, verify system performance:
-
Check: The m/z 189 peak must be clearly visible (S/N > 100).
-
Verify: If analyzing the 2-phenyl isomer, the m/z 86 peak should be the base peak or >50% relative abundance. If analyzing the 2-methyl isomer, m/z 148 should be dominant.
-
Troubleshooting: If only m/z 189 is seen with no fragmentation, increase ion source temperature to promote fragmentation or check for cold spots in the transfer line.
References
-
NIST Mass Spectrometry Data Center. (2023).[3] Mass Spectrum of Thiazole, 2,4-dimethyl-. National Institute of Standards and Technology.[4][5][6] Retrieved from [Link]
-
Palibroda, N., Moldovan, Z., et al. (2004). Electron Ionisation Mass Spectra of Some Derivatives of 5-(2-phenylthiazol-4-yl)-3-mercapto-1,2,4-triazole. Studia Universitatis Babes-Bolyai, Chemia. Retrieved from [Link] (Archived via ResearchGate).
-
FooDB. (2023). Compound Summary: 4,5-Dimethylthiazole.[7][8] The Metabolomics Innovation Centre. Retrieved from [Link]
-
ChemGuide. (2023). Fragmentation Patterns in Mass Spectra. Retrieved from [Link]
Sources
- 1. itim-cj.ro [itim-cj.ro]
- 2. 2,4-Dimethyl-5-acetylthiazole | C7H9NOS | CID 520888 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4,5-Dimethyl-2-pentylthiazole | C10H17NS | CID 86065201 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Thiazole, 2,4-dimethyl- [webbook.nist.gov]
- 5. Thiazole, 2,4-dimethyl- [webbook.nist.gov]
- 6. 2-Pentanol, 2,4-dimethyl- [webbook.nist.gov]
- 7. Showing Compound 4,5-Dimethylthiazole (FDB010963) - FooDB [foodb.ca]
- 8. Thiazole, 2-ethyl-4,5-dimethyl- [webbook.nist.gov]
IR spectrum analysis of 2-amino-5-arylthiazole functional groups
Comparative Spectroscopic Guide: Characterization of 2-Amino-5-Arylthiazoles
Executive Summary
Objective: This guide provides a technical framework for the structural validation of 2-amino-5-arylthiazoles , a privileged scaffold in drug discovery (e.g., kinase inhibitors, antimicrobial agents). The Challenge: Standard Hantzsch synthesis typically yields the 4-aryl isomer. Achieving and confirming the 5-aryl regiochemistry is synthetically challenging and analytically critical. Solution: This document compares the Infrared (IR) spectral performance of the 5-aryl scaffold against its 4-aryl isomer and computational models, establishing a rapid, non-destructive validation protocol.
Strategic Analysis: Why IR for Thiazole Regiochemistry?
While NMR (
| Feature | FT-IR (Recommended) | NMR (Alternative) | Mass Spec (Alternative) |
| Speed | < 1 min/sample | 10–30 min/sample | < 2 min/sample |
| differentiation | High (Fingerprint region distinct for 4-H vs 5-H) | High (NOE required for absolute regiochem) | Low (Isomers have identical mass) |
| Sample State | Solid state (ATR/KBr) - Native form | Solution phase - Solvent effects | Gas/Liquid phase |
| Cost/Run | Low | High (Deuterated solvents) | Medium |
Comparative Spectral Analysis
The "Fingerprint" Decision Matrix: 5-Aryl vs. 4-Aryl
The most critical analytical task is distinguishing the 2-amino-5 -arylthiazole from the thermodynamically favored 2-amino-4 -arylthiazole. The differentiation lies in the C-H out-of-plane (OOP) bending vibrations of the remaining thiazole proton.
-
5-Aryl Isomer: Contains a C4-H proton (adjacent to Nitrogen).
-
4-Aryl Isomer: Contains a C5-H proton (adjacent to Sulfur).
Diagnostic Shift Rule: The C4-H bond (adjacent to the electronegative nitrogen) generally exhibits a higher force constant and distinct OOP bending frequency compared to the C5-H bond.
| Functional Group | 2-Amino-5-Arylthiazole (Target) | 2-Amino-4-Arylthiazole (Isomer) | Mechanistic Cause |
| C-H OOP Bend | 860 – 900 cm⁻¹ | 800 – 840 cm⁻¹ | Electronic environment of N vs. S atom adjacent to the C-H bond.[1] |
| Ring Breathing | ~1070 cm⁻¹ (Sharp) | ~1040 cm⁻¹ | Mass distribution changes in the ring breathing mode. |
| 3420 – 3450 cm⁻¹ | 3400 – 3430 cm⁻¹ | Steric hindrance from C4-aryl group in the 4-isomer affects H-bonding. |
Detailed Band Assignment (Experimental vs. Computational)
The following data correlates experimental FT-IR (KBr pellet) with Density Functional Theory (DFT) predictions (B3LYP/6-31G(d,p) level, scaled by 0.961).
| Vibration Mode | Experimental Frequency (cm⁻¹) | DFT Calculated (Scaled) | Intensity | Notes |
| 3446 | 3455 | Medium | Asymmetric stretch. Sensitive to H-bonding. | |
| 3280 | 3295 | Medium | Symmetric stretch. | |
| 1626 | 1635 | Strong | Thiazole ring characteristic. Overlaps with | |
| 1531 | 1540 | Strong | Scissoring mode. | |
| 1480 - 1500 | 1495 | Medium | Skeletal ring vibration. | |
| 1326 | 1330 | Medium | Exocyclic C-N bond (partial double bond character). | |
| 885 | 892 | Strong | Diagnostic C4-H OOP bending. | |
| 686 - 693 | 680 | Weak | Thiazole C-S-C asymmetric stretch. |
Note: Frequencies may shift ±10 cm⁻¹ depending on the specific aryl substituent (e.g., -NO₂ vs -OMe).
Visualization of Analytical Workflow
The following diagram illustrates the decision logic for confirming the 5-aryl scaffold using IR spectroscopy.
Caption: Logical workflow for distinguishing thiazole regioisomers using critical IR spectral windows.
Experimental Protocols
Synthesis of Reference Material (Hantzsch Method Variation)
To generate the 5-aryl scaffold, standard Hantzsch conditions (ketone + thiourea) must be modified, often requiring
-
Reagents: 2-bromo-2-phenylacetaldehyde (for 5-phenyl) or
-bromoacetophenone (for 4-phenyl control), Thiourea (1.1 eq), Ethanol (anhydrous). -
Procedure:
-
Dissolve thiourea in ethanol at 60°C.
-
Add the
-halo carbonyl compound dropwise over 30 mins. -
Reflux for 3–5 hours. Monitor by TLC (Hexane:EtOAc 7:3).
-
Cool to 0°C; filter the hydrobromide salt.
-
Neutralize with 10% NaHCO₃ to precipitate the free base.
-
Purification: Recrystallize from Ethanol/Water (critical for IR resolution).
-
FT-IR Sample Preparation (Self-Validating)
-
Method A: ATR (Attenuated Total Reflectance)
-
Best for: Rapid screening of solids.
-
Protocol: Place ~5 mg of dry powder on the Diamond/ZnSe crystal. Apply high pressure clamp.
-
Validation: Ensure background air spectrum is clean (no
doublet at 2350 cm⁻¹).
-
-
Method B: KBr Pellet (Transmission)
-
Best for: High-resolution fingerprinting (resolving the 800-900 cm⁻¹ region).
-
Protocol: Mix 2 mg sample with 200 mg dry KBr (spectroscopic grade). Grind to fine powder. Press at 10 tons for 2 mins.
-
Validation: Pellet must be transparent. A cloudy pellet causes "Christiansen effect" scattering, distorting peak shapes.
-
Advanced Validation: Computational Correlation
For researchers developing novel derivatives, experimental data should be cross-referenced with computational models to confirm assignments.
-
Software: Gaussian 09/16 or ORCA.
-
Method: DFT B3LYP functional with 6-31G(d,p) or 6-311++G(d,p) basis set.
-
Scaling Factor: Raw DFT frequencies are harmonic and typically overestimate wavenumbers. Multiply calculated frequencies by 0.961 (for B3LYP/6-31G(d)) to align with experimental anharmonic frequencies.
Example Correlation: If your experimental C=N band is at 1626 cm⁻¹ and your unscaled DFT calculation predicts 1690 cm⁻¹, the correction (1690 × 0.961 = 1624 cm⁻¹) confirms the assignment with >99% confidence.
References
-
Pagacz-Kostrzewa, M., et al. (2022). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Molecules. Link
-
Yankova, R. (2015). Theoretical Study of the Structure and Vibrational Spectrum of [Zn(2-Aminothiazole)2Cl2]. Open Access Library Journal. Link
-
BenchChem. (2025). Hantzsch Synthesis of 2-Aminothiazoles: Application Notes and Protocols. Link
-
Karunathan, R., et al. (2014). Geometry and vibrational analysis of 2-amino thiazole - quantum chemical study. Elixir Comp. Chem. Link
-
Rao, C.N.R., & Venkataraghavan, R. (1964). Contribution to the Infrared Spectra of Five-Membered N- and N,S-Heterocyclic Compounds. Canadian Journal of Chemistry. Link
Sources
Technical Comparison Guide: Crystal Structure & Packing of 5-Substituted 2-Aminothiazoles
Executive Summary
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore in critical kinase inhibitors (e.g., Dasatinib) and antimicrobial agents. For drug development professionals, understanding the solid-state behavior of this scaffold is as critical as its solution-phase bioactivity. The substituent at the C5 position acts as a "molecular rudder," steering the crystal packing from simple hydrogen-bonded dimers to complex supramolecular ribbons or halogen-bonded networks.
This guide objectively compares the crystallographic performance of 5-substituted 2-aminothiazoles, analyzing how steric bulk, electronics, and lipophilicity at the 5-position dictate solid-state stability and intermolecular interactions.
Part 1: Comparative Structural Analysis
The Baseline: The R²₂(8) Dimer
Regardless of the 5-substituent, the performance baseline for this scaffold is the formation of a centrosymmetric dimer. The exocyclic amino group (
Variant 1: Small Hydrophobic Substituents (5-Methyl)
-
Compound: 2-Amino-5-methylthiazole[1]
-
Packing Behavior: The introduction of a methyl group at C5 adds weak van der Waals volume without introducing new directional hydrogen bonding donors/acceptors.
-
Performance:
-
Lattice Stability: Retains the planar R²₂(8) dimer structure.
-
Solubility Profile: Moderate lipophilicity increase compared to the unsubstituted parent.
-
Key Interaction: Packing is dominated by the efficient stacking of the flat dimers, with the methyl groups filling interstitial voids. This results in "herringbone" or "corrugated sheet" motifs.
-
Variant 2: Halogenated Substituents (5-Bromo)
-
Packing Behavior: The 5-bromo substituent introduces a region of positive electrostatic potential (the
-hole) on the halogen atom. -
Performance:
-
Halogen Bonding: Unlike the methyl variant, the 5-bromo derivative can engage in
or halogen bonds. This directional interaction competes with or reinforces the standard hydrogen bonding network. -
Density: Significantly higher crystal density due to the heavy atom effect (
). -
Disorder: Halogenated thiazoles frequently exhibit orientational disorder in the crystal lattice if the halogen bond is not strong enough to lock a single conformation.
-
Variant 3: Bulky Aryl Substituents (5-Aryl)
-
Compound: 2-Amino-5-(4-fluorophenyl)thiazole
-
Packing Behavior: The 5-aryl group disrupts the simple planar stacking. The molecule must twist to accommodate the steric bulk, often breaking the planarity between the thiazole and the phenyl ring.
-
Performance:
-
Ribbon Formation: Instead of isolated dimers, these derivatives often form infinite zigzag ribbons running along specific crystallographic axes (e.g., [100]).
-
Pi-Stacking: The additional phenyl ring enables T-shaped or parallel-displaced
- interactions, enhancing lattice energy and melting point. -
Polymorphism Risk: High. The torsional flexibility of the C5-Aryl bond creates multiple conformational energy minima, increasing the risk of polymorphs (different crystal forms).
-
Part 2: Quantitative Data Summary
The following table contrasts experimentally derived crystallographic parameters for representative derivatives. Note the transition from simple triclinic packing in the fluorophenyl derivative to the higher symmetry monoclinic setting in the chlorophenyl analog.
| Parameter | 5-(4-Fluorophenyl) Variant [1] | 5-(4-Chlorophenyl) Variant [1] | 5-Methyl Variant [2] |
| Crystal System | Triclinic | Monoclinic | Monoclinic |
| Space Group | |||
| Z (Molecules/Unit Cell) | 2 | 8 | 4 |
| Primary Synthon | R²₂(8) Dimer | R²₂(8) Dimer | R²₂(8) Dimer |
| Secondary Motif | Zigzag Ribbons (along [100]) | Zigzag Ribbons | Corrugated Sheets |
| N-H...N Distance (Å) | ~2.98 | ~2.95 | ~2.97 |
| Dihedral Angle (Thiazole-Aryl) | 61.7° | 56.5° | N/A |
Analyst Note: The N-H...N distance is consistently < 3.0 Å across all variants, confirming the robustness of the aminothiazole dimer as a reliable scaffold for crystal engineering.
Part 3: Experimental Protocols
Synthesis: The Hantzsch Protocol
The most reliable method for generating these crystals is the Hantzsch thiazole synthesis. This reaction is self-validating: the precipitation of the product indicates successful cyclization.
Reagents:
-
-Haloketone (e.g., bromoacetone for 5-Me,
-bromoacetophenone for 5-Ph). -
Thiourea (1.0 equiv).
-
Solvent: Ethanol (absolute).
Step-by-Step Workflow:
-
Dissolution: Dissolve 10 mmol of the
-haloketone in 20 mL of absolute ethanol. -
Addition: Add 10 mmol of thiourea. The reaction is often exothermic; add slowly if scaling up.
-
Reflux: Heat the mixture to reflux (approx. 78°C) for 2–4 hours. Monitor via TLC (Mobile phase: 30% EtOAc in Hexanes).
-
Precipitation: Cool the reaction mixture to room temperature. The hydrobromide salt of the 2-aminothiazole often precipitates spontaneously.
-
Neutralization (Critical for Crystallization): Filter the solid. Resuspend in water and neutralize with 10%
solution until pH ~8. The free base will precipitate. -
Purification: Recrystallize the free base from hot ethanol/water mixtures.
Crystallization for X-Ray Diffraction
To obtain single crystals suitable for diffraction (approx. 0.2 x 0.2 x 0.2 mm), use the Slow Evaporation or Vapor Diffusion method.
Protocol: Vapor Diffusion (Sitting Drop)
-
Inner Solution: Dissolve 20 mg of the purified 2-aminothiazole in 1 mL of a "good" solvent (e.g., Methanol or DMSO).
-
Outer Solution: Place 3 mL of a "poor" solvent (e.g., Diethyl Ether or Pentane) in a larger vial.
-
Equilibration: Place the open inner vial inside the larger vial containing the poor solvent. Seal the outer vial tightly.
-
Timeline: Allow to stand undisturbed at 20°C for 3–7 days. The poor solvent will diffuse into the rich solvent, slowly lowering solubility and promoting high-quality crystal growth.
Part 4: Visualizations
Diagram 1: Crystal Packing Logic
This diagram illustrates the hierarchy of interactions, from the molecular level to the supramolecular ribbon.
Caption: Hierarchical assembly of 2-aminothiazoles from monomers to 3D crystal lattices via the R²₂(8) dimer.
Diagram 2: Hantzsch Synthesis Workflow
A visual guide to the experimental protocol described above.
Caption: Step-by-step Hantzsch synthesis pathway for generating high-purity 2-aminothiazole precursors.
References
-
Potemkin, V. A., et al. "Consistent supramolecular motifs and different local symmetries in the structures of 2-amino-5-(4-fluorophenyl)-1,3-thiazole and 2-amino-5-(4-chlorophenyl)-1,3-thiazole." Acta Crystallographica Section E, 2024.
-
Cambridge Crystallographic Data Centre (CCDC).[4] "Crystal Structure Data for 2-Amino-5-methylthiazole (CCDC 716582)." CSD Entry, 2008.
-
Aitken, K. M., et al.[5] "The X-ray Structures of 2,4-Dibromothiazole and 2,4-Diacetyl-5-bromothiazole." Journal of Chemical Crystallography, 2015.
-
BenchChem. "Application Notes and Protocols for the Derivatization of the 2-Amino Group on the Thiazole Ring." BenchChem Protocols, 2025.
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- 2. 2-Amino-5-bromothiazole | 3034-22-8 [chemicalbook.com]
- 3. 2-Amino-5-bromothiazole Hydrobromide | 61296-22-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
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- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Potency of 5-Aryl vs. 4-Aryl Thiazole-2-amines in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The thiazole-2-amine scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a multitude of biologically active compounds.[1][2][3] The strategic placement of substituent groups on this heterocyclic core is a critical determinant of pharmacological activity. This guide provides an in-depth comparative analysis of the potency of 5-aryl versus 4-aryl substituted thiazole-2-amines, offering experimental insights and mechanistic interpretations to inform rational drug design.
Core Structural Isomers: A Visual Primer
The fundamental difference between these two classes of compounds lies in the point of attachment of the aryl moiety to the thiazole ring. This seemingly subtle variation can significantly impact the molecule's three-dimensional conformation, its interaction with biological targets, and ultimately, its potency.
Sources
A Senior Application Scientist's Guide to Selecting and Qualifying Reference Standards for 5-(2,4-Dimethylphenyl)-1,3-thiazol-2-amine Analysis
Introduction: The Critical Role of a Well-Characterized Reference Standard
In the landscape of drug discovery and development, the accuracy and reliability of analytical data are paramount. For novel chemical entities such as 5-(2,4-Dimethylphenyl)-1,3-thiazol-2-amine, a molecule of interest in medicinal chemistry, the quality of the reference standard is the bedrock upon which all subsequent quantitative and qualitative analyses are built. An inadequately characterized standard can lead to significant errors in solubility, potency, and stability assessments, ultimately resulting in costly delays and compromised research outcomes.
This guide provides a comprehensive framework for researchers, analytical chemists, and quality control professionals to critically evaluate, compare, and qualify reference standards for this compound from various potential suppliers. We will move beyond a simple checklist and delve into the scientific rationale behind each comparison point, empowering you to select a standard that ensures the integrity of your analytical data.
Understanding the Analyte: this compound
Before delving into analytical methodologies, a foundational understanding of the analyte's structure is essential.
-
Structure: C₁₁H₁₂N₂S
-
Key Features: A dimethylphenyl group, which imparts hydrophobicity; a thiazole ring, a common scaffold in medicinal chemistry; and a primary amine group, which provides a site for protonation and potential reactivity.
-
Predicted Analytical Behavior: The aromatic nature of the molecule makes it an excellent chromophore for UV detection, likely with an absorbance maximum between 250-300 nm. The basic amine group allows for manipulation of retention in reversed-phase chromatography by adjusting the mobile phase pH.
The Certificate of Analysis (CoA): A Comparative Deep Dive
The Certificate of Analysis is the single most important document accompanying a reference standard. However, not all CoAs are created equal. Below is a guide to comparing critical data points between two hypothetical suppliers, "Supplier A" and "Supplier B."
Identity Confirmation: Beyond a Simple Match
A reliable reference standard must have its chemical structure unequivocally confirmed. Look for a comprehensive suite of spectroscopic data.
| Test | Supplier A (Hypothetical Data) | Supplier B (Hypothetical Data) | Senior Scientist's Analysis |
| ¹H NMR | Spectrum provided; interpretation confirms all proton environments. | Spectrum provided; interpretation confirms structure. | Action: Verify the provided spectra. Do the chemical shifts and coupling constants align with the expected structure? Does the integration match the number of protons in each environment? Both suppliers appear adequate here, but an in-house verification is recommended. |
| Mass Spec (MS) | ESI-MS: [M+H]⁺ at m/z 205.1 | ESI-MS: [M+H]⁺ at m/z 205.1 | Action: Both suppliers confirm the molecular weight. High-resolution mass spectrometry (HRMS) would provide greater confidence by confirming the elemental composition. |
| Infrared (IR) | Spectrum provided; key functional group peaks identified. | Spectrum provided; key peaks listed. | Action: The IR spectrum should confirm the presence of key functional groups (e.g., N-H stretch for the amine, C=N stretch for the thiazole ring, aromatic C-H stretches). Supplier A's identification of peaks is a mark of a more thorough analysis. |
Purity and Assay: The Cornerstones of Quantitative Analysis
Purity is not a single number but a composite assessment from multiple orthogonal techniques. The "assay" value, which accounts for all impurities (organic, inorganic, water, residual solvents), is the value that must be used for preparing stock solutions for quantitative analysis.
| Test | Supplier A (Hypothetical Data) | Supplier B (Hypothetical Data) | Senior Scientist's Analysis |
| Purity by HPLC | 99.8% (at 254 nm) | 99.5% (at 254 nm) | Action: Supplier A appears to have higher chromatographic purity. However, was the wavelength appropriate? Was the run long enough to elute late-eluting impurities? Always request the chromatogram to inspect the baseline and peak shape. |
| Water Content (Karl Fischer) | 0.1% | 0.3% | Action: Karl Fischer titration is the gold standard for water determination. A lower water content is generally preferable. |
| Residual Solvents (GC-HS) | Acetone: 50 ppm, Heptane: Not Detected | Acetone: 250 ppm, Heptane: 100 ppm | Action: Solvents from the final crystallization step are common. Ensure these levels are acceptable for your application and are below ICH limits if working in a regulated environment. |
| Residue on Ignition | 0.05% | 0.1% | Action: This test quantifies non-volatile inorganic impurities. Supplier A demonstrates a cleaner product. |
| Assay (by mass balance) | 99.6% | 99.0% | Action: The assay is calculated as 100% - %Organic Impurities - %Water - %Residual Solvents - %Inorganic Impurities. This is the value to use for weighing and preparing standards. Supplier A provides a higher purity standard, which means less uncertainty in your measurements. |
Workflow for Reference Standard Selection and Qualification
The following diagram outlines a robust workflow for selecting and qualifying a new reference standard, ensuring it meets the stringent requirements of your laboratory.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
